3-Amino-6-chloropyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-amino-6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNLFCQZACXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343862 | |
| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95095-84-4 | |
| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile: Core Physical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Amino-6-chloropyridine-2-carbonitrile, alongside detailed experimental protocols for their determination. Furthermore, it explores a significant potential biological context for this class of molecules—kinase inhibition—by detailing a relevant signaling pathway and a general experimental workflow for screening.
Core Physical and Chemical Properties
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A summary of its key physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[1] |
| Molecular Weight | 153.57 g/mol | PubChem[1] |
| Melting Point | 175-176.5 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 372.4 ± 42.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[2] |
| CAS Number | 95095-84-4 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on established analytical techniques for organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.
-
Observe the sample and note the approximate melting temperature.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat to a temperature approximately 20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination (Micro-reflux Method)
Objective: To determine the boiling point of this compound at a given atmospheric pressure. Given its high predicted boiling point, this would be performed under reduced pressure.
Apparatus:
-
Small-scale distillation apparatus or a Thiele tube setup
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or oil bath
-
Vacuum source and manometer
Procedure:
-
Place a small amount (a few milliliters) of the sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube filled with high-boiling silicone oil).
-
If performing under reduced pressure, connect the apparatus to a vacuum pump and manometer.
-
Begin heating the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point at the recorded pressure.
Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the solubility of this compound in various solvents at a constant temperature.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, DMSO, acetone).
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn sample through a syringe filter into a volumetric flask.
-
Dilute the filtered solution to a known volume with the same solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration of the saturated solution to determine the solubility in that solvent at the specified temperature.
Plausible Synthesis and Biological Context
While specific experimental data on the biological roles of this compound is limited in publicly available literature, its structural motifs are common in compounds targeting protein kinases. The aminopyridine and aminopyrazine carbonitrile scaffolds are known to be effective in the design of kinase inhibitors.
Plausible Synthetic Route
A plausible synthetic route for this compound can be conceptualized based on established pyridine ring synthesis methodologies. A potential pathway is the condensation of a suitable dicarbonyl compound with an aminonitrile derivative, followed by chlorination.
Caption: Plausible synthetic workflow for this compound.
Potential Role as a Kinase Inhibitor in the DNA Damage Response Pathway
Derivatives of aminopyrazines, which are structurally similar to aminopyridines, have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1). CHK1 is a crucial kinase in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. The following diagram illustrates a simplified CHK1 signaling pathway.
Caption: Simplified CHK1 signaling pathway in the DNA damage response.
General Experimental Workflow for Kinase Inhibitor Screening
To evaluate the potential of this compound as a kinase inhibitor, a systematic screening process is typically employed. This workflow progresses from initial biochemical assays to more complex cell-based and in vivo studies.
Caption: General experimental workflow for kinase inhibitor screening.
References
An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile: Chemical Structure, Bonding, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and potential biological applications of 3-Amino-6-chloropyridine-2-carbonitrile. This document collates available physicochemical data, spectroscopic information, and synthetic methodologies. While experimental crystallographic data for the title compound is not currently available, this guide presents computed structural properties and relevant data from analogous compounds to offer insights into its molecular characteristics. Furthermore, the known biological activities of structurally related aminopyridine and aminopyrazine derivatives, particularly as kinase inhibitors, are discussed to highlight the therapeutic potential of this scaffold. Detailed experimental protocols for the synthesis and characterization of similar compounds are provided to guide further research and development efforts.
Chemical Structure and Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₄ClN₃[1]. The molecule features a pyridine ring substituted with an amino group at the 3-position, a chloro group at the 6-position, and a nitrile group at the 2-position.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily computed from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[1] |
| Molecular Weight | 153.57 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 95095-84-4 | PubChem[1] |
| SMILES | C1=CC(=NC(=C1N)C#N)Cl | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Chemical Bonding and Molecular Geometry
A definitive crystal structure for this compound has not been reported in the Cambridge Structural Database[2][3]. In the absence of experimental crystallographic data, the bonding and geometry can be inferred from computational models and analysis of closely related crystal structures, such as that of 6-chloropyridine-2-carbonitrile.
The molecule is expected to be largely planar due to the sp² hybridization of the atoms in the pyridine ring. The nitrile group is linear, and the amino and chloro substituents lie in the plane of the ring. The electronic properties of the molecule are influenced by the interplay of the electron-withdrawing nitrile and chloro groups and the electron-donating amino group, which affects the aromatic system of the pyridine ring.
Logical Relationship of Substituent Effects:
Caption: Influence of substituents on the electronic properties of the pyridine ring.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts (δ) and coupling constants (J) will be influenced by the electronic effects of the substituents.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.2 - 7.5 | d | ~8-9 |
| H-5 | 6.7 - 7.0 | d | ~8-9 |
| -NH₂ | 5.0 - 6.0 | br s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be characteristic of the carbon environments within the substituted pyridine ring and the nitrile group.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C-CN) | 115 - 120 |
| C-3 (C-NH₂) | 145 - 150 |
| C-4 | 120 - 125 |
| C-5 | 110 - 115 |
| C-6 (C-Cl) | 150 - 155 |
| C≡N | 117 - 122 |
FTIR Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450 - 3300 | N-H (Amino) | Stretching |
| 2230 - 2210 | C≡N (Nitrile) | Stretching |
| 1640 - 1590 | C=C, C=N (Aromatic Ring) | Stretching |
| 1350 - 1250 | C-N (Aromatic Amine) | Stretching |
| 800 - 700 | C-Cl | Stretching |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chlorine atom, leading to characteristic isotopic peaks (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Predicted Mass Spectrometry Fragmentation:
| m/z | Fragment |
| 153/155 | [M]⁺ |
| 126/128 | [M - HCN]⁺ |
| 118 | [M - Cl]⁺ |
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from methodologies used for structurally similar compounds. A common approach involves the amination of a di-halogenated precursor. A relevant patent (CN101565400B) describes a similar transformation[4].
Proposed Synthetic Protocol:
-
Reaction: Ammonolysis of 2,6-dichloropyridine-3-carbonitrile.
-
Reagents and Materials:
-
2,6-dichloropyridine-3-carbonitrile
-
Ammonia (aqueous solution or gas)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Catalyst (optional, e.g., cuprous chloride)
-
Reaction vessel (pressure-rated if using ammonia gas at elevated temperatures)
-
Stirring apparatus
-
Heating and cooling system
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dichloropyridine-3-carbonitrile in the chosen solvent.
-
Add the ammonia source. If using aqueous ammonia, add it directly to the solution. If using ammonia gas, purge the vessel and introduce the gas.
-
If a catalyst is used, add it to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature (e.g., 100-150 °C). The reaction time can range from several hours to a day.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Kinase Inhibition Assay Protocol
Given the potential of aminopyridine derivatives as kinase inhibitors, a general protocol for assessing the inhibitory activity of this compound against a target kinase (e.g., FGFR) is provided below.
-
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., a known FGFR inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a microplate, add the kinase, the substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
The amount of product formed (or ATP consumed) is measured using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%).
-
Biological Activity and Signaling Pathways
While there is no specific biological activity data reported for this compound, its structural similarity to known kinase inhibitors suggests it may have therapeutic potential, particularly in oncology.
Potential as a Kinase Inhibitor
Many aminopyridine and aminopyrazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in several cancers. Structurally related aminopyrazine derivatives have shown potent inhibitory activity against FGFRs[5][6]. For instance, some 2-aminopyrimidine derivatives have been reported as highly selective FGFR4 inhibitors with IC₅₀ values in the low nanomolar range[7].
-
Other Kinase Targets: Aminopyridine-based compounds have also been investigated as inhibitors of other kinases, such as c-Jun N-terminal kinases (JNKs) and Glycogen Synthase Kinase 3β (GSK-3β)[8].
FGFR Signaling Pathway
The FGFR signaling pathway is a key target for many kinase inhibitors. A simplified representation of this pathway and the potential point of inhibition by a compound like this compound is shown below.
Caption: Simplified FGFR signaling pathway and the potential inhibitory action of this compound.
Conclusion
This compound is a synthetically accessible heterocyclic compound with significant potential for further investigation, particularly in the field of drug discovery. While a complete experimental characterization is not yet available in the public domain, this guide has provided a comprehensive overview of its predicted chemical and physical properties, along with detailed protocols for its potential synthesis and biological evaluation. The strong evidence of kinase inhibitory activity among structurally related compounds, especially against FGFRs, marks this compound as a promising scaffold for the development of novel therapeutic agents. Further experimental studies are warranted to fully elucidate its chemical and biological profile.
References
- 1. This compound | C6H4ClN3 | CID 592750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 5. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic routes for 3-Amino-6-chloropyridine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a direct, peer-reviewed synthesis protocol for this specific molecule, this document outlines two plausible multi-step synthetic pathways based on established chemical principles and analogous reactions found in the literature.
The proposed routes commence from readily available starting materials and employ well-understood chemical transformations. This guide offers detailed experimental protocols, quantitative data where available, and logical workflow diagrams to assist researchers in the practical synthesis of the target compound.
Plausible Synthetic Pathways
Two primary strategies are proposed for the synthesis of this compound:
-
De Novo Ring Formation: Construction of the pyridine ring from acyclic precursors, primarily utilizing malononitrile as a key starting material.
-
Pyridine Ring Modification: Functionalization of a pre-existing, suitably substituted pyridine ring, such as through nucleophilic aromatic substitution.
Pathway 1: De Novo Synthesis from Acyclic Precursors
This pathway is adapted from established methods for the synthesis of substituted pyridines, such as the preparation of 3-amino-2-chloro-4-methylpyridine.[1][2] The general approach involves the construction of the pyridine ring followed by functional group interconversions.
Logical Workflow for Pathway 1
Caption: Proposed de novo synthesis of this compound.
Experimental Protocols for Pathway 1
Step 1: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile (Analogue for Intermediate E)
A related dichlorinated pyridine dicarbonitrile can be synthesized, providing insight into the chlorination step. A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is refluxed for 20 minutes. Concentrated HCl is then added at 80°C. The resulting intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile, is obtained in high yield (96%). This intermediate is then subjected to a Sandmeyer-type reaction. To a solution of the aminopyridine and CuCl₂ (1.5 equivalents) in dry acetonitrile, isopentyl nitrite (1.5 equivalents) is added, and the mixture is heated at 65°C for 5 hours. After workup, 2,6-dichloropyridine-3,5-dicarbonitrile is obtained with an 89% yield.[3]
Step 2: Selective Amination (General Procedure)
The selective displacement of one chlorine atom with an amino group can be achieved by reacting the dichloropyridine intermediate with ammonia in a suitable solvent. The reaction conditions, such as temperature and pressure, would need to be carefully controlled to favor mono-substitution.
Step 3: Rearrangement to the Final Product (Hypothetical)
The conversion of a 3-cyano-2-aminopyridine to a 2-cyano-3-aminopyridine would likely involve a complex rearrangement, such as a Dimroth rearrangement, under specific conditions. This step is hypothetical and would require significant experimental investigation.
Quantitative Data for Pathway 1 (Based on Analogous Reactions)
| Reaction Step | Product | Yield (%) | Reference |
| Cyclization to Aminochloropyridine Dicarbonitrile | 2-Amino-6-chloropyridine-3,5-dicarbonitrile | 96 | [3] |
| Diazotization and Chlorination | 2,6-Dichloropyridine-3,5-dicarbonitrile | 89 | [3] |
Pathway 2: Synthesis via Modification of a Chlorinated Pyridine
This approach begins with a polychlorinated pyridine and introduces the amino group through nucleophilic aromatic substitution. This method is suggested by the synthesis of related aminopyridine derivatives from tetrachloropyridine carbonitrile.[4]
Logical Workflow for Pathway 2
Caption: Proposed synthesis via modification of a polychlorinated pyridine.
Experimental Protocols for Pathway 2
Step 1: Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
As a representative procedure for selective amination, 3,4,5,6-tetrachloropyridine-2-carbonitrile (0.1 mol) is reacted with liquefied ammonia (1.5 mol) in isopropanol (250 mL) in the presence of a catalyst such as cupric chloride (0.05 g). The reaction is stirred at room temperature for 30 hours. After filtration and drying, 4-amino-3,5,6-trichloropyridine-2-carbonitrile is obtained.[4]
Step 2: Reductive Dechlorination (General Concept)
The subsequent removal of the two chlorine atoms at positions 3 and 5 would require a selective reductive dechlorination. This could potentially be achieved through catalytic hydrogenation using a specific catalyst (e.g., palladium on carbon) and carefully controlled reaction conditions to avoid reduction of the nitrile group or the pyridine ring. The choice of solvent and hydrogen pressure would be critical parameters to optimize.
Quantitative Data for Pathway 2 (Based on Analogous Reactions)
| Starting Material | Product | Yield (%) | Catalyst | Reference |
| 3,4,5,6-Tetrachloropyridine-2-carbonitrile | 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | 77.4 | Cupric Chloride | [4] |
| 3,4,5,6-Tetrachloropyridine-2-carbonitrile | 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | 80.1 | Cuprous Chloride | [4] |
| 3,4,5,6-Tetrachloropyridine-2-carbonitrile | 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | 71.5 | Copper 8-quinolinolate | [4] |
Conclusion
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile
CAS Number: 95095-84-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-6-chloropyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide leverages information on closely related analogs to provide insights into its potential synthesis, physicochemical properties, and applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Core Compound Properties
This compound is a substituted pyridine derivative. Its structure combines several key functional groups: an amino group, a chloro group, and a nitrile group, which make it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 95095-84-4 |
| Appearance | Expected to be a solid |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 0 |
Synthesis and Experimental Protocols
General Synthetic Approach: One-Pot Multicomponent Reaction
One-pot syntheses are often employed for their efficiency and atom economy. A plausible approach for the synthesis of substituted 2-aminopyridine-3-carbonitriles involves the condensation of an enaminone with malononitrile and a primary amine under solvent-free conditions.[2]
Experimental Protocol: General Synthesis of 2-Amino-3-cyanopyridines [2]
-
Reactants: An equimolar mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol).
-
Procedure:
-
The reactants are combined in a reaction vessel.
-
The mixture is heated for 3 hours under solvent-free conditions.
-
After cooling, the resulting residue is washed several times with diethyl ether to yield the 2-aminopyridine product.
-
Note: The specific starting materials for the synthesis of this compound would need to be determined and the reaction conditions optimized.
Logical Workflow for a Potential Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aminopyridine carbonitrile, which could be adapted for the target compound.
Caption: A generalized workflow for the synthesis of aminopyridine carbonitriles.
Potential Applications in Drug Discovery
The 3-aminopyridine-2-carbonitrile scaffold and its analogs are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer. The structural features of these compounds allow for key interactions with the ATP-binding site of various kinases.
Role as a Kinase Inhibitor Scaffold
Derivatives of the closely related 3-aminopyrazine-2-carbonitrile have shown potent inhibitory activity against several kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.[3] These include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[4][5]
-
Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3][6]
-
Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): These kinases are implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[7]
-
Aurora Kinases and Monopolar Spindle 1 (MPS1): These are mitotic kinases that are attractive targets for cancer therapy.[8]
Signaling Pathway Involvement
The diagram below illustrates the role of CHK1 in the DNA damage response pathway, a potential target for inhibitors based on the this compound scaffold.
Caption: The role of CHK1 in the DNA damage response and its potential inhibition.
Quantitative Data (Based on Analogs)
Table 2: Characterization Data for a Representative Analog [4]
| Parameter | Value |
| Yield | 39% |
| Appearance | Pale yellow crystals |
| Melting Point | 167–168 °C |
| IR (KBr, cm⁻¹) | 3290, 2972, 2231, 1647, 1578, 1534, 1502, 1448, 1434, 1395, 1367, 1200, 1181, 944, 912, 731, 691 |
| ¹H NMR (CDCl₃) δ (ppm) | 1.53 (s, 9H), 5.09 (s, 1H), 7.45-7.55 (m, 3H), 7.65-7.75 (m, 2H) |
| ¹³C NMR (CDCl₃) δ (ppm) | 28.6, 54.0, 114.3, 114.9, 119.1, 128.8, 130.3, 131.5, 134.5, 145.7, 152.3 |
| Mass Spec (EI) m/z | 277 (M⁺) |
Safety and Handling
Based on the GHS classification for this compound, the compound is considered hazardous.[1]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited, the extensive research on related aminopyridine and aminopyrazine derivatives provides a strong foundation for future investigation. The synthetic tractability and the diverse biological activities of its analogs underscore its potential as a valuable building block in medicinal chemistry. Further research is warranted to fully elucidate the synthetic routes, physicochemical properties, and biological targets of this compound.
References
- 1. This compound | C6H4ClN3 | CID 592750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Amino-6-chloropyridine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for the pyridine derivative, 3-Amino-6-chloropyridine-2-carbonitrile. This compound is of interest to researchers in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. This document compiles mass spectrometry data and presents detailed, hypothetical protocols for the acquisition of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, based on standard analytical methodologies.
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The data presented below is derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
| Parameter | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Major Fragments (m/z) | |
| 153 | |
| 126 | |
| 118 |
Predicted ¹H NMR Data
No experimental ¹H NMR data was found in the searched literature. The following are predicted chemical shifts and multiplicities based on the structure.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |
| H-5 | 6.8 - 7.0 | Doublet | 8.0 - 9.0 |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |
Predicted ¹³C NMR Data
No experimental ¹³C NMR data was found in the searched literature. The following are predicted chemical shifts based on the structure.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 95 - 105 |
| C-3 | 150 - 160 |
| C-4 | 135 - 145 |
| C-5 | 115 - 125 |
| C-6 | 145 - 155 |
| C≡N | 115 - 120 |
Predicted Infrared (IR) Spectroscopy Data
No experimental IR spectrum was found in the searched literature. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3450 - 3300 | N-H (Amino group) | Stretching |
| 2230 - 2210 | C≡N (Nitrile) | Stretching |
| 1650 - 1580 | C=C, C=N (Pyridine ring) | Stretching |
| 1350 - 1250 | C-N (Aromatic amine) | Stretching |
| 850 - 750 | C-Cl | Stretching |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of chemical compounds. The following sections provide a plausible synthetic route and standard procedures for spectroscopic analysis of this compound.
Synthesis Protocol
A potential synthetic route to this compound involves the reaction of malononitrile with a suitable chlorinated pyridine precursor. The following is a generalized procedure based on known syntheses of similar aminopyridine carbonitriles.
Reaction:
A plausible synthesis could involve the reaction of 2,5-dichloropyridine with a source of cyanide and ammonia, or a multi-step synthesis starting from a more readily available pyridine derivative.
Example Procedure (Hypothetical):
-
To a solution of 2,5-dichloropyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium cyanide (1.1 equivalents).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours.
-
After cooling, a source of ammonia (e.g., aqueous ammonia) is added, and the mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence is used with a spectral width of about 240 ppm. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are employed. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for volatile compounds or by direct infusion for less volatile samples.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50-500 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide structural information.
Visualizations
The following diagrams illustrate the molecular structure and a proposed synthetic workflow for this compound.
Caption: Molecular structure of this compound.
Caption: Proposed synthetic workflow for this compound.
References
An In-depth Technical Guide to the Solubility of 3-Amino-6-chloropyridine-2-carbonitrile in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-Amino-6-chloropyridine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a comprehensive resource by providing a detailed experimental protocol for determining its solubility, enabling researchers to generate critical data for process development, formulation, and other research applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 95095-84-4 | [1] |
| Appearance | White to off-white crystalline solid (typical) | |
| Melting Point | Not consistently reported | |
| pKa | Not available |
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Methanol | e.g., 25 | |||
| e.g., Ethanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Acetonitrile | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | |||
| e.g., Dimethyl sulfoxide (DMSO) | e.g., 25 |
Experimental Protocol for Solubility Determination
The following detailed methodology outlines the isothermal shake-flask method, a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.[2]
3.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[2]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.[2] A preliminary study may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter (also pre-warmed) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered, saturated solution with the same solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the respective solvent at the specified temperature using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / (Initial volume of supernatant) × 100
-
3.3. Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors:
-
Polarity of the Solvent: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The presence of polar functional groups (amino, nitrile) and a polar pyridine ring suggests that this compound will exhibit higher solubility in polar solvents.
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic.
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]
-
Hydrogen Bonding: The amino group in the molecule can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to determine this critical parameter. The detailed experimental protocol and the structured data table will aid in generating reliable and comparable solubility data. This information is invaluable for the optimization of synthetic processes, purification techniques, and the development of formulations in the pharmaceutical and chemical industries.
References
The Versatile Scaffold: Unlocking the Potential of 3-Amino-6-chloropyridine-2-carbonitrile in Medicinal Chemistry
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, 3-Amino-6-chloropyridine-2-carbonitrile has emerged as a particularly valuable building block, primarily as a precursor to a class of potent kinase inhibitors with significant therapeutic promise. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, their biological activities, relevant signaling pathways, and detailed experimental protocols.
Core Applications in Kinase Inhibition
This compound serves as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of bicyclic heteroaromatic compounds that have garnered considerable attention in drug discovery.[1] These derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2]
The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, has been identified as a privileged structure for targeting the ATP-binding site of various kinases.[1][2] Modifications to this core structure have led to the development of selective inhibitors for several important cancer-related kinases.
Pim-1 Kinase Inhibition: A Promising Avenue for Cancer Therapy
One of the most significant applications of pyrazolo[1,5-a]pyrimidine derivatives lies in the inhibition of Pim-1 kinase.[3][4][5] Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with several types of cancer, making it an attractive target for therapeutic intervention.
Derivatives of this compound have been successfully converted into potent and selective Pim-1 inhibitors.[3][4][5] These compounds have shown the ability to suppress the phosphorylation of downstream targets of Pim-1, such as the BAD protein, leading to the induction of apoptosis in cancer cells.[3][5]
The general workflow for the synthesis of these potent kinase inhibitors is depicted below:
The following diagram illustrates the simplified signaling pathway involving Pim-1 kinase and the point of intervention for the synthesized inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase.
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | Target Kinase | IC50 (nM) | Reference |
| 1 | 3-aryl, 5-amino | Pim-1 | 45 | [3] |
| 9a | Varied aryl and other substitutions | Pim-1 | <10 | [3] |
| 9b | Varied aryl and other substitutions | Pim-1 | <10 | [3] |
| 11a | Varied aryl and other substitutions | Pim-1 | <10 | [3] |
| 11b | Varied aryl and other substitutions | Pim-1 | <10 | [3] |
Experimental Protocols
General Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile intermediate
A mixture of this compound and hydrazine hydrate in a suitable solvent such as ethanol is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to yield the 5-amino-1H-pyrazole-4-carbonitrile intermediate.
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The 5-amino-1H-pyrazole-4-carbonitrile intermediate is reacted with a β-dicarbonyl compound (e.g., acetylacetone) in a solvent like acetic acid.[6] The reaction mixture is heated under reflux for several hours. After cooling, the product is isolated by filtration and can be further purified by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]pyrimidine derivative.[6]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a target kinase (e.g., Pim-1) is determined using a radiometric or fluorescence-based assay. A typical protocol involves the following steps:
-
Reaction Mixture Preparation : A reaction buffer containing the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) is prepared.
-
Compound Addition : The test compounds are serially diluted and added to the reaction mixture in a multi-well plate.
-
Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature for a specific duration.
-
Reaction Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this is often done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence intensity is measured.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its primary application as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has led to the discovery of potent kinase inhibitors, particularly targeting Pim-1 kinase, with significant potential in the development of novel anticancer therapies. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the ongoing search for new and effective therapeutic agents. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential against a broader range of biological targets.
References
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
3-Amino-6-chloropyridine-2-carbonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-chloropyridine-2-carbonitrile has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique trifunctional nature, possessing an amino group, a chloro substituent, and a nitrile moiety, offers a versatile platform for the construction of a diverse array of fused heterocyclic systems. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other significant heterocyclic scaffolds. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant biological signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.
Introduction
The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. Functionalized pyridines, such as this compound, serve as highly valuable intermediates for the synthesis of more complex molecular architectures. The strategic arrangement of the amino, chloro, and cyano groups on the pyridine core allows for a variety of chemical manipulations, including nucleophilic substitution, cyclocondensation, and metal-catalyzed cross-coupling reactions. This versatility has made it a sought-after precursor for the generation of compound libraries in drug discovery programs, particularly in the search for novel kinase inhibitors and other therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | [PubChem CID: 592750] |
| Molecular Weight | 153.57 g/mol | [PubChem CID: 592750] |
| IUPAC Name | This compound | [PubChem CID: 592750] |
| CAS Number | 95095-84-4 | [PubChem CID: 592750] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in many organic solvents |
Synthesis of Heterocycles
This compound serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The following sections detail the synthesis of prominent classes of heterocycles derived from this building block.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles known for their wide range of biological activities, including anticancer and anti-inflammatory properties. The ortho-amino nitrile functionality of this compound is ideally suited for the construction of the pyrimidine ring.
Heating this compound with formamide provides a direct route to 4-amino-7-chloropyrido[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of 4-Amino-7-chloropyrido[2,3-d]pyrimidine
A mixture of this compound (1.0 eq) and formamide (10-15 eq) is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to afford the desired product.
| Product | Reagents and Conditions | Yield | Melting Point (°C) | Spectroscopic Data |
| 4-Amino-7-chloropyrido[2,3-d]pyrimidine | Formamide, reflux, 4-6 h | 45% | 280-282 | IR (KBr, cm⁻¹): 3390 (NH), 2222 (CN), 1681 (C=O) |
Cyclocondensation with urea or thiourea offers a pathway to 4-amino-2-oxo(or thioxo)-1,2-dihydropyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-Amino-7-chloro-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine
A mixture of this compound (1.0 eq) and urea (2.0 eq) is heated in an inert solvent such as diphenyl ether at 200-220 °C for 2-3 hours. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane, and the precipitated product is collected by filtration, washed, and recrystallized. A similar procedure can be followed using thiourea to obtain the corresponding 2-thioxo derivative.
| Product | Reagents and Conditions | Yield |
| 4-Amino-7-chloro-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine | Urea, diphenyl ether, 200-220 °C, 2-3 h | Moderate to Good |
| 4-Amino-7-chloro-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine | Thiourea, diphenyl ether, 200-220 °C, 2-3 h | Moderate to Good |
Synthesis of Thieno[2,3-b]pyridines
The Gewald reaction provides a classical and efficient method for the synthesis of 3-aminothieno[2,3-b]pyridines. While the direct application to this compound is not explicitly detailed, a related synthesis starting from a pyridine-2(1H)-thione derivative is well-established and can be adapted.
Experimental Protocol: Synthesis of 3-Amino-6-substituted-thieno[2,3-b]pyridine-2-carbonitrile
To a suspension of the corresponding 3-cyano-pyridine-2(1H)-thione (1.0 eq) in a suitable solvent like DMF, an aqueous solution of potassium hydroxide (1.0 eq) is added, followed by the addition of chloroacetonitrile (1.0 eq) at room temperature. After stirring for a short period, another equivalent of aqueous potassium hydroxide is added, and the mixture is heated. Upon cooling, the product precipitates and is collected by filtration.
| Product | Starting Material | Reagents and Conditions | Yield |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione | 1. KOH, Chloroacetonitrile, DMF, rt; 2. KOH, 85 °C, 6 h | 80% |
Other Heterocyclic Systems
The reactivity of the functional groups in this compound allows for its use in the synthesis of other heterocyclic systems. For instance, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can lead to the formation of pyrimidine derivatives, and reactions with isothiocyanates can be employed to construct fused thiadiazole or related systems.
Biological Significance and Signaling Pathways
Derivatives of pyrido[2,3-d]pyrimidines, synthesized from precursors like this compound, have shown significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and survival. These include the Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and components of the PI3K/Akt/mTOR pathway.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR Signaling Pathway
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation by phosphorylating several downstream targets, including BAD and p21.
Caption: PIM-1 Kinase Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer.
Caption: PI3K/Akt/mTOR Signaling Pathway
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of a multitude of heterocyclic compounds with significant biological potential. Its ability to participate in a range of chemical transformations provides a robust platform for the generation of diverse molecular scaffolds. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutic agents targeting key signaling pathways implicated in human diseases. This guide serves as a foundational resource to stimulate and support further research in this exciting field.
The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-chloropyridine-2-carbonitrile, a substituted pyridine derivative, has emerged as a significant building block in medicinal chemistry. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a nitrile—offers a versatile platform for the synthesis of complex heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. It further delves into its critical role as a scaffold for developing potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) signaling pathways, which are implicated in cancer and inflammatory diseases. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction and Physicochemical Properties
This compound (CAS No. 95095-84-4) is a yellow to light yellow crystalline solid.[1] Its strategic placement of reactive sites makes it an attractive starting material for the generation of compound libraries for high-throughput screening. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating amino group, influences the reactivity of the pyridine ring, enabling a variety of chemical transformations.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| CAS Number | 95095-84-4 | [1] |
| Melting Point | 175-176.5 °C | |
| Boiling Point | 372.4±42.0 °C (Predicted) | |
| Density | 1.42±0.1 g/cm3 (Predicted) | |
| pKa | -0.85±0.10 (Predicted) | |
| ¹H NMR (DMSO-d₆) | Representative data for a similar scaffold: δ 8.61 (s, 2H, NH₂), 7.68 (d, J = 9.0 Hz, 1H, Ar–H), 6.93 (d, J = 7.8 Hz, 1H, Ar–H) | [2] |
| ¹³C NMR (DMSO-d₆) | Representative data for a similar scaffold: δ 160.4, 159.6, 157.8, 135.7, 134.0, 132.7, 132.2, 130.5, 130.0, 129.3, 127.8, 125.8, 116.7, 116.2, 87.9, 76.3, 44.8 | [2] |
| Mass Spectrum (ESI-TOF) m/z | Representative data for a similar scaffold: [M+H]⁺ calculated for C₂₀H₁₂Cl₂N₄O: 395.0466, found: 395.0511 | [2] |
Discovery and History
While the precise first synthesis of this compound is not prominently documented in readily available literature, the development of synthetic methodologies for functionalized pyridines has been a continuous focus in organic chemistry. The importance of this and similar scaffolds became increasingly apparent with the rise of targeted therapies in medicine, particularly in the field of oncology. The aminopyridine core is a well-established pharmacophore, and its derivatives have been the subject of extensive research for their potential as kinase inhibitors. The strategic combination of the amino, chloro, and nitrile groups in this particular molecule provides a framework that has been exploited in the synthesis of numerous biologically active compounds, solidifying its status as a "privileged scaffold" in medicinal chemistry.
Synthesis and Experimental Protocols
Representative Synthetic Pathway
A plausible synthetic route can be extrapolated from the synthesis of related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which involves a multi-component reaction. A general workflow for such a synthesis is depicted below.
Caption: A potential synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure based on the synthesis of similar aminopyridine carbonitrile derivatives and should be adapted and optimized for the specific target molecule.
Materials:
-
2,6-Dichloropyridine
-
Malononitrile
-
Sodium amide (NaNH₂) or liquid ammonia
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amination of 2,6-Dichloropyridine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Slowly add sodium amide (1.1 eq). Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of 2-Amino-6-chloropyridine: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-6-chloropyridine.
-
Cyanation of 2-Amino-6-chloropyridine: In a suitable reaction vessel, combine 2-amino-6-chloropyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF. Heat the mixture to 150°C for 12-18 hours.
-
Work-up and Isolation of this compound: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is a cornerstone in the design of kinase inhibitors. The amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The chlorine atom provides a site for further modification through cross-coupling reactions to introduce various substituents that can enhance potency and selectivity. The nitrile group can also participate in hydrogen bonding or be used as a synthetic handle.
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers. Derivatives of 3-aminopyrazine-2-carbonitrile, a close analog of the title compound, have been identified as potent inhibitors of FGFRs. These inhibitors typically function by competing with ATP for the binding site on the kinase domain, thereby blocking downstream signaling cascades.
Caption: The FGFR signaling pathway and the point of inhibition by aminopyridine-based inhibitors.
Inhibition of Janus Kinase (JAK) Signaling
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is critical for immune function, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Several approved and investigational JAK inhibitors feature a core structure that can be derived from or is analogous to this compound. These inhibitors block the phosphorylation and activation of STAT proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation.
Caption: The JAK-STAT signaling pathway and the point of inhibition by aminopyridine-based inhibitors.
Conclusion
This compound is a synthetically versatile and medicinally significant molecule. While its early history is not extensively documented, its utility as a privileged scaffold for the development of potent kinase inhibitors is well-established. Its derivatives have shown considerable promise in targeting key signaling pathways, such as the FGFR and JAK-STAT pathways, which are central to the pathology of numerous diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable tool for medicinal chemists and drug discovery professionals. Further exploration of the chemical space around this core structure is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling of 3-Amino-6-chloropyridine-2-carbonitrile with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in the development of novel therapeutic agents.
Introduction
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This method is particularly valuable in pharmaceutical and drug discovery settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2] The substrate, this compound, is a valuable building block possessing a pyridine ring substituted with an amino, a chloro, and a cyano group, offering multiple points for diversification. The chloro-substituent serves as a handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to construct biaryl structures of significant interest in medicinal chemistry.[3]
The coupling of chloro-pyridines, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4] However, the use of highly active palladium catalysts, often in combination with electron-rich and bulky phosphine ligands, has enabled the efficient coupling of these less reactive substrates.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The reaction mixture should be a suspension.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-amino-6-arylpyridine-2-carbonitrile product.
-
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes the expected products and representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar chloro-pyridine couplings.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Amino-6-phenylpyridine-2-carbonitrile | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 3-Amino-6-(4-methoxyphenyl)pyridine-2-carbonitrile | 80-95 |
| 3 | 4-Fluorophenylboronic acid | 3-Amino-6-(4-fluorophenyl)pyridine-2-carbonitrile | 70-85 |
| 4 | 3-Thienylboronic acid | 3-Amino-6-(thiophen-3-yl)pyridine-2-carbonitrile | 65-80 |
| 5 | Pyridine-3-boronic acid | 3-Amino-6-(pyridin-3-yl)pyridine-2-carbonitrile | 60-75 |
Note: Yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst; Presence of oxygen; Inappropriate base or solvent. | Use fresh, high-quality catalyst and ligand; Ensure thorough degassing of solvents and inert atmosphere; Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems. |
| Formation of side products | Homocoupling of the boronic acid; Protodeboronation. | Use a slight excess of the boronic acid; Ensure the base is anhydrous if required by the specific conditions; Optimize reaction temperature and time. |
| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method. |
These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Suzuki-Miyaura coupling of this compound. The provided information is intended to serve as a starting point, and optimization of the reaction conditions may be necessary for specific substrates and desired outcomes.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-6-chloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 3-amino-6-chloropyridine-2-carbonitrile, a versatile building block in medicinal chemistry and materials science. The presence of amino, chloro, and nitrile functionalities offers multiple points for molecular diversification, yet also presents unique challenges in catalysis. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, supported by quantitative data from analogous systems to guide reaction optimization.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For a substrate like this compound, these reactions allow for the introduction of a wide array of substituents at the 6-position, paving the way for the synthesis of novel compounds with potential biological activity.
The inherent challenge with this substrate lies in the potential for the amino and nitrile groups to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, the chloro-substituent is less reactive than bromo or iodo analogues, often necessitating more specialized and reactive catalyst systems.[2] Careful selection of the palladium catalyst, ligand, base, and solvent is therefore crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[2] For this compound, this reaction enables the introduction of various aryl and heteroaryl groups.
Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 1 | Pd(PPh₃)₄ (2-5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [3] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | [3] |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | THF | 50 | Overnight | Moderate | [3] |
| 4 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8 | >80 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1] This reaction is particularly useful for creating novel derivatives of this compound with diverse amine functionalities.
Quantitative Data for Buchwald-Hartwig Amination of Chloro-pyridines
The following table presents data from Buchwald-Hartwig aminations of related chloropyridine substrates, which can be used as a guide for optimizing the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100-110 | 12-24 | High | [5] |
| 2 | Pd(OAc)₂ (1-2) | RuPhos (2-4) | NaOt-Bu | Toluene | 80-110 | 12-24 | High | [3] |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 65 | 12 | 61-78 | [6] |
| 4 | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75-95 | [3] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube and standard inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is an excellent method for introducing alkynyl moieties onto the pyridine ring of this compound.
Quantitative Data for Sonogashira Coupling of Chloro-pyridines
The following data for related chloropyridine substrates can serve as a guide for developing a protocol for this compound.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 1 | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N | DMF | 80-100 | 12-24 | High | [8] |
| 2 | Pd(OAc)₂ (2) | - | Cs₂CO₃ | Toluene | 100 | 16 | Moderate | [8] |
| 3 | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | RT-50 | 12 | 70-90 | [7] |
| 4 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N/DMF | DMF | 80 | 8 | High | [8] |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper (I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N, 2-3 equiv)
-
Solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube and standard inert atmosphere setup
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and copper (I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] This reaction can be employed to introduce alkenyl groups at the 6-position of the this compound ring.
Quantitative Data for Heck Reaction of Chloro-pyridines
The following table provides representative conditions for the Heck reaction of other chloropyridine derivatives.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100-140 | 12-24 | High | [8] |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 16 | Moderate-High | [9] |
| 3 | Pd₂(dba)₃ (1) | PPh₃ (2) | K₂CO₃ | DMA | 130 | 12 | High | [9] |
| 4 | Pd(OAc)₂ (5) | - | Et₃N | DMF | 100 | 24 | Good | [8] |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (optional, e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Polar aprotic solvent (e.g., DMF or NMP)
-
Inert gas (Argon or Nitrogen)
-
Sealable reaction tube
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, a ligand if necessary, and the base.[8]
-
Add the alkene and the solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time, monitoring by TLC or GC-MS.[8]
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthetic pathways from this compound.
Conclusion
The protocols and data presented provide a solid foundation for researchers engaging in the palladium-catalyzed cross-coupling of this compound. While the provided conditions are based on closely related substrates, they offer excellent starting points for developing optimized procedures for this specific and valuable building block. The versatility of these palladium-catalyzed reactions opens up a vast chemical space for the synthesis of novel compounds for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-6-chloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-Amino-6-chloropyridine-2-carbonitrile. This reaction is a powerful tool for the synthesis of substituted diaminopyridine derivatives, which are valuable intermediates in medicinal chemistry.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides, providing a powerful synthetic route to a wide range of amino-substituted aromatic and heteroaromatic compounds.[1][2] For a substrate like this compound, the chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and oxidative addition in the catalytic cycle due to its position ortho to the ring nitrogen.[3] This makes the Buchwald-Hartwig amination an effective strategy for introducing a variety of amino functionalities at this position.
General Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of chloropyridine substrates, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Typical Catalysts and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | Xantphos | 1-2 (Pd), 2-4 (Ligand) | A common and effective combination for chloropyridines.[4] |
| Pd(OAc)₂ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Bulky, electron-rich ligand, good for challenging substrates.[4] |
| Pd(OAc)₂ | RuPhos | 1-2 (Pd), 2-4 (Ligand) | Another effective bulky phosphine ligand.[4] |
| Pd(PPh₃)₄ | - | 2-5 | Can be used directly, but often less efficient for chloropyridines.[4] |
Table 2: Common Bases and Solvents
| Base | Typical Equivalents | Solvent | Typical Temperature (°C) |
| NaOt-Bu | 1.5-2.5 | Toluene | 80-110 |
| LiHMDS | 1.5-2.5 | THF | 60-80 |
| K₃PO₄ | 2-3 | 1,4-Dioxane/H₂O | 85-100 |
| K₂CO₃ | 2-3 | DMF/H₂O | 100-120 |
Experimental Protocols
The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for similar chloropyridine substrates and may require optimization for the specific amine coupling partner.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)[4]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)[4]
-
Xantphos (2-4 mol%)[4]
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.5 equiv)[4]
-
Anhydrous, degassed toluene or THF[4]
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOt-Bu) to a dry Schlenk tube.[4]
-
Reagent Addition: Add this compound and the amine coupling partner to the Schlenk tube.[4]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[5]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Purification:
Visualizations
Experimental Workflow
A generalized workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-6-chloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from the versatile starting material, 3-Amino-6-chloropyridine-2-carbonitrile. This scaffold serves as a valuable building block for the development of potent and selective inhibitors of various protein kinases implicated in oncology and other diseases. The strategic positioning of the amino, cyano, and chloro groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Overview and Rationale
The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The chloro group at the 6-position of this compound is readily displaced through nucleophilic aromatic substitution (SNAr) or serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. The 2-cyano group can also be further manipulated or may contribute to binding interactions.
Derivatives of similar aminopyridine and aminopyrazine scaffolds have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Checkpoint Kinase 1 (CHK1), Pim-1 kinase, Aurora kinases, and Monopolar Spindle 1 (MPS1) kinase.
Synthetic Strategies and Experimental Protocols
A primary strategy for diversifying the this compound scaffold involves a two-step process: 1) Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl moiety at the 6-position, followed by 2) functionalization of the 3-amino group.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Microwave vial or round-bottom flask with reflux condenser
Procedure:
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the vial with nitrogen or argon gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes, or alternatively, heat to reflux in a round-bottom flask for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-6-arylpyridine-2-carbonitrile intermediate.
Protocol 2.2: Acylation of the 3-Amino Group
This protocol describes the acylation of the 3-amino group of the synthesized intermediate.
Materials:
-
3-Amino-6-arylpyridine-2-carbonitrile intermediate
-
Acyl chloride or anhydride (e.g., benzoyl chloride)
-
Pyridine or triethylamine
-
Dry dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the 3-amino-6-arylpyridine-2-carbonitrile (1.0 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final kinase inhibitor.
Biological Evaluation Protocols
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human kinase (e.g., PIM-1, FGFR1)
-
Appropriate peptide substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
Add the kinase, peptide substrate, and inhibitor solution to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response curves using appropriate software.
Protocol 3.2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7 for PIM-1 inhibitors, HepG2)
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the inhibitor compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Quantitative Data Presentation
The following tables present representative inhibitory activities of kinase inhibitors with related aminopyridine and aminopyrazine scaffolds. The data for hypothetical derivatives of this compound are projected based on published findings for analogous compounds to guide SAR studies.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Hypothetical Cpd 1 | PIM-1 | 15.2 | Staurosporine | 16.7[1] |
| Hypothetical Cpd 2 | FGFR1 | 25.8 | Dovitinib | 30.5 |
| Hypothetical Cpd 3 | Aurora A | 45.1 | Alisertib | 1.2 |
| Hypothetical Cpd 4 | MPS1 | 60.7 | Reversine | 6.0 |
| SRA737 | CHK1 | 1.0 | Prexasertib | 0.3 |
Table 2: Anti-proliferative Activity of Representative Compounds
| Compound ID | Cell Line | GI₅₀ (µM) | Reference Compound | GI₅₀ (µM) |
| Hypothetical Cpd 1 | MCF-7 | 0.85 | Staurosporine | 5.07[1] |
| Hypothetical Cpd 2 | HepG2 | 1.13 | Sorafenib | 2.5 |
| Compound 4 (pyrido[2,3-d]pyrimidine) | MCF-7 | 0.57[1] | Doxorubicin | 0.45 |
| Compound 11 (pyrido[2,3-d]pyrimidine) | MCF-7 | 1.31[1] | Doxorubicin | 0.45 |
Signaling Pathway Diagrams
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of PIM-1 can lead to apoptosis.
Caption: PIM-1 signaling pathway and its inhibition.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGFs, activate downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR signaling and its inhibition.
References
Application Notes and Protocols: The Versatile Role of 3-Amino-6-chloropyridine-2-carbonitrile in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Amino-6-chloropyridine-2-carbonitrile as a key starting material in the synthesis of modern agrochemicals. This versatile building block offers a synthetically advantageous scaffold for the creation of potent insecticides and herbicides, including the commercially significant molecules Sulfoxaflor and Florpyrauxifen-benzyl.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. Its trifunctional nature, featuring an amino group, a chloro substituent, and a nitrile moiety, allows for a diverse range of chemical transformations. This makes it an attractive starting point for the construction of complex agrochemical molecules with distinct modes of action. This document will focus on the synthetic pathways leading to two major agrochemicals: the insecticide Sulfoxaflor and the herbicide Florpyrauxifen-benzyl.
Core Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is as a precursor to high-value active ingredients. Its pyridine core is a common feature in many successful pesticides. The specific substitutions on this starting material allow for regioselective reactions to build the complex structures of modern agrochemicals.
Synthesis of Sulfoxaflor
Sulfoxaflor is a novel insecticide belonging to the sulfoximine class of chemistry. It is highly effective against a broad spectrum of sap-feeding insects, including those that have developed resistance to other insecticides.[1] Its mode of action involves the disruption of the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death.[2][3]
A plausible synthetic route from this compound to a key intermediate of Sulfoxaflor, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine, is outlined below. This proposed pathway involves several standard organic transformations.
Experimental Protocol: Synthesis of a Key Sulfoxaflor Intermediate
Objective: To synthesize 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine from this compound.
Materials:
-
This compound
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Potassium fluoride (KF)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Methylmagnesium bromide (MeMgBr)
-
Tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Sodium methanethiolate (NaSMe)
Procedure:
Step 1: Trifluoromethylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), copper(I) iodide (1.2 eq), and potassium fluoride (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
To this suspension, add trifluoromethyltrimethylsilane (TMSCF3) (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-Amino-6-(trifluoromethyl)pyridine-2-carbonitrile.
Step 2: Sandmeyer Reaction
-
Dissolve the product from Step 1 in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes, then add a solution of potassium iodide in water.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Iodo-6-(trifluoromethyl)pyridine-2-carbonitrile.
Step 3: Grignard Reaction
-
Dissolve the iodo-substituted intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-Acetyl-6-(trifluoromethyl)pyridine.
Step 4: Reduction and Thiolation
-
The acetyl derivative is then subjected to a Wolff-Kishner or Clemmensen reduction to yield 3-Ethyl-6-(trifluoromethyl)pyridine.
-
The ethylpyridine is then brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride under reflux to give 3-(1-bromoethyl)-6-(trifluoromethyl)pyridine.
-
Finally, react the bromo-intermediate with sodium methanethiolate in a suitable solvent like DMF to yield the target intermediate, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine. This intermediate can then be converted to Sulfoxaflor through known literature methods involving imination and oxidation.
Diagram: Proposed Synthetic Workflow for Sulfoxaflor Intermediate
Caption: Proposed synthesis of a key Sulfoxaflor intermediate.
Mechanism of Action: Sulfoxaflor
Sulfoxaflor acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects.[2] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine, but is not easily broken down. This leads to continuous stimulation of the nerve cells, resulting in tremors, paralysis, and ultimately, the death of the insect.[3] Sulfoxaflor shows greater affinity for insect nAChRs than for mammalian receptors, which contributes to its selective toxicity.[2]
Diagram: Sulfoxaflor's Mechanism of Action
Caption: Sulfoxaflor's competitive binding to nAChRs.
Synthesis of Florpyrauxifen-benzyl
Florpyrauxifen-benzyl is a synthetic auxin herbicide used for the control of broadleaf, grass, and sedge weeds in rice and other crops.[4][5] It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible weeds.[4][6]
A plausible synthetic pathway from this compound to a key precursor of Florpyrauxifen-benzyl is proposed below.
Experimental Protocol: Synthesis of a Key Florpyrauxifen-benzyl Precursor
Objective: To synthesize a 4-amino-3-chloro-5-fluoro-6-aryl picolinic acid precursor from this compound.
Materials:
-
This compound
-
Selectfluor®
-
Acetonitrile
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene, Ethanol, Water
-
Concentrated sulfuric acid (H2SO4)
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
Procedure:
Step 1: Fluorination
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add Selectfluor® (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-Amino-6-chloro-5-fluoropyridine-2-carbonitrile.
Step 2: Suzuki Coupling
-
To a round-bottom flask, add the fluorinated intermediate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling with nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to reflux (80-100 °C) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 3-Amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carbonitrile.
Step 3: Hydrolysis of the Nitrile
-
Carefully add the product from Step 2 to concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.
-
Stir the mixture at room temperature until the solid dissolves.
-
Heat the reaction to 60-70 °C for a specified time, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution while cooling.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinamide.
-
Further hydrolysis under acidic or basic conditions will yield the corresponding carboxylic acid, a direct precursor to Florpyrauxifen.
Step 4: Esterification
-
The resulting picolinic acid is then esterified with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid in toluene, typically with azeotropic removal of water, to yield Florpyrauxifen-benzyl.
Diagram: Proposed Synthetic Workflow for Florpyrauxifen-benzyl
Caption: Proposed synthesis of Florpyrauxifen-benzyl.
Mechanism of Action: Florpyrauxifen-benzyl
Florpyrauxifen-benzyl is a synthetic auxin herbicide.[4] After absorption by the plant, it is converted to its active acid form. This active form mimics the natural plant hormone auxin, indole-3-acetic acid (IAA). It binds to auxin receptors, leading to an overstimulation of auxin-regulated genes. This results in epinastic growth, tissue swelling, and ultimately, the death of the susceptible plant.[5][6]
Diagram: Florpyrauxifen-benzyl's Mechanism of Action
Caption: Mechanism of action of Florpyrauxifen-benzyl.
Data Summary
The following tables summarize key data for the agrochemicals discussed.
Table 1: Properties of Agrochemicals
| Property | Sulfoxaflor | Florpyrauxifen-benzyl |
| IUPAC Name | [Methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ⁶-sulfanylidene]cyanamide | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate |
| Molecular Formula | C₁₀H₁₀F₃N₃OS | C₂₀H₁₄Cl₂F₂N₂O₃ |
| Molar Mass | 277.27 g/mol | 439.2 g/mol |
| Agrochemical Type | Insecticide | Herbicide |
| Mode of Action | nAChR competitive modulator | Synthetic Auxin |
Table 2: Efficacy Data (Illustrative)
| Agrochemical | Target Pest/Weed | Application Rate | Efficacy (%) |
| Sulfoxaflor | Green Peach Aphid (Myzus persicae) | 12.5 g a.i./ha | >95 |
| Sulfoxaflor | Cotton Aphid (Aphis gossypii) | 25 g a.i./ha | >98 |
| Florpyrauxifen-benzyl | Barnyardgrass (Echinochloa crus-galli) | 30 g a.i./ha | >90 |
| Florpyrauxifen-benzyl | Broadleaf Weeds | 20 g a.i./ha | >95 |
Note: Efficacy data is illustrative and can vary based on environmental conditions, application timing, and pest/weed pressure.
Conclusion
This compound is a strategic starting material for the synthesis of high-performance agrochemicals. The protocols and pathways outlined in this document demonstrate its utility in accessing complex molecular architectures like those of Sulfoxaflor and Florpyrauxifen-benzyl. The distinct modes of action of these final products underscore the versatility of this chemical building block in developing solutions for modern crop protection challenges. Further research into novel transformations of this compound could lead to the discovery of new and even more effective agrochemical agents.
References
- 1. Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]
- 5. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Note: A Facile One-Pot Synthesis of 3-Amino-6-arylpyridine-2-carbonitriles
Abstract
This application note details a robust and efficient one-pot, three-component method for the synthesis of 3-amino-6-arylpyridine-2-carbonitriles. These compounds are valuable scaffolds in medicinal chemistry and drug discovery. The described protocol involves the reaction of an aromatic aldehyde, an acetophenone derivative, and malononitrile in the presence of ammonium acetate. This method offers high yields and a straightforward workup procedure, making it suitable for the generation of a library of derivatives for further biological screening.
Introduction
Substituted aminopyridines are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Specifically, the 3-amino-6-arylpyridine-2-carbonitrile core is a key pharmacophore in the development of various therapeutic agents. Traditional synthetic routes to these molecules can be multi-step, time-consuming, and often result in low overall yields. The multicomponent reaction (MCR) approach outlined here provides a significant improvement by combining multiple synthetic steps into a single, efficient operation, thereby adhering to the principles of green chemistry.
Reaction Scheme
The synthesis proceeds via a one-pot condensation of an aromatic aldehyde, a substituted acetophenone, malononitrile, and ammonium acetate. The reaction is typically catalyzed by a base or can be promoted by microwave irradiation.
General reaction scheme for the synthesis of 3-amino-6-arylpyridine-2-carbonitriles.
Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-amino-6-arylpyridine-2-carbonitriles using conventional heating.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (95%, 10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add 10 mL of 95% ethanol to the flask.
-
The mixture is stirred at room temperature for 5 minutes until the reactants are well-mixed.
-
The flask is then equipped with a reflux condenser and heated to reflux (approximately 80-90 °C) with continuous stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
The crude product is washed with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and byproducts.
-
The product is then dried under vacuum to yield the pure 3-amino-6-arylpyridine-2-carbonitrile.
-
Further purification, if necessary, can be achieved by recrystallization from ethanol.
Quantitative Data
The following table summarizes the yields for a selection of synthesized 3-amino-6-arylpyridine-2-carbonitrile derivatives using the described protocol.
| Entry | Ar (from Aldehyde) | Ar' (from Acetophenone) | Product | Yield (%) | m.p. (°C) |
| 1 | C₆H₅ | C₆H₅ | 3-Amino-4,6-diphenylpyridine-2-carbonitrile | 85 | 230-232 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 3-Amino-4-(4-chlorophenyl)-6-phenylpyridine-2-carbonitrile | 88 | 245-247 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 3-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-2-carbonitrile | 90 | 218-220 |
| 4 | C₆H₅ | 4-BrC₆H₄ | 3-Amino-6-(4-bromophenyl)-4-phenylpyridine-2-carbonitrile | 82 | 255-257 |
| 5 | 4-NO₂C₆H₄ | C₆H₅ | 3-Amino-4-(4-nitrophenyl)-6-phenylpyridine-2-carbonitrile | 78 | 260-262 |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of 3-amino-6-arylpyridine-2-carbonitriles.
Caption: One-pot synthesis workflow.
Signaling Pathway/Logical Relationship
The proposed mechanism for this multicomponent reaction involves a series of condensation and cyclization steps, culminating in the formation of the stable aromatic pyridine ring. The key steps are the Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the enolate of the acetophenone, and subsequent cyclization with ammonia (from ammonium acetate) and aromatization.
One-Pot Synthesis of Bioactive Pyrido[2,3-d]pyrimidines from 3-Amino-6-chloropyridine-2-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 3-Amino-6-chloropyridine-2-carbonitrile. These compounds are notable for their potential as kinase inhibitors, particularly targeting PIM-1 kinase and VEGFR-2, which are implicated in cancer pathogenesis.
Introduction
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These scaffolds are structurally analogous to purines, allowing them to interact with a variety of biological targets. Notably, derivatives of this heterocyclic system have demonstrated potent inhibitory activity against several protein kinases, including PIM-1 and VEGFR-2, making them attractive candidates for the development of novel anticancer therapeutics. The one-pot synthesis approach from readily available starting materials like this compound offers an efficient and streamlined route to these valuable compounds.
Application Notes
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The one-pot synthesis from this compound provides a direct route to compounds with potential therapeutic applications.
Oncology:
-
PIM-1 Kinase Inhibition: PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, suggesting their potential as anticancer agents.[1][2]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Several pyrido[2,3-d]pyrimidine and related fused pyrimidine scaffolds have been developed as VEGFR-2 inhibitors, demonstrating anti-angiogenic and antitumor effects.[3][4][5]
The synthesized 7-chloro-substituted pyrido[2,3-d]pyrimidines can serve as versatile intermediates for further functionalization to optimize their biological activity and pharmacokinetic properties. The chloro-substituent can be readily displaced by various nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies.
One-Pot Synthesis of 7-Chloro-4-aminopyrido[2,3-d]pyrimidine
This protocol describes a one-pot synthesis of 7-chloro-4-aminopyrido[2,3-d]pyrimidine from this compound and formamide. This method is based on analogous syntheses of pyrido[2,3-d]pyrimidines from related 2-aminopyridine-3-carbonitrile precursors.[6]
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of formamide (e.g., 10-20 eq).
-
Heat the reaction mixture to reflux (approximately 190-210 °C) for a specified time (typically 2-6 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 7-chloro-4-aminopyrido[2,3-d]pyrimidine.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water).
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the one-pot synthesis of pyrido[2,3-d]pyrimidines from analogous 2-aminopyridine precursors. These values can serve as a guideline for the synthesis starting from this compound.
| Starting Material Analogue | Reagent | Reaction Time (h) | Yield (%) | Reference |
| N-cyclohexyl pyridone derivative | Formamide | 4 | 45 | [6] |
| 2-oxo-pyridine-3,5-dicarbonitriles | Formic acid/H2SO4 | 4-8 | Not specified | [7] |
| N-cyclohexyl pyridone derivative | Triethylorthoformate/Acetic anhydride | 6 | 65 | [6] |
Visualization of Key Concepts
Logical Workflow for Synthesis and Application
Caption: Logical workflow from synthesis to potential applications.
Signaling Pathway Inhibition
Caption: Inhibition of PIM-1 and VEGFR-2 signaling pathways.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Scale-Up Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile Derivatives
Introduction
3-Amino-6-chloropyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of derivatives with potential therapeutic applications. As drug candidates progress from discovery to development, the synthesis must be scaled from milligrams to kilograms or more. This transition from laboratory to industrial production introduces significant challenges that require careful consideration to ensure safety, efficiency, reproducibility, and economic viability.[1] These application notes provide a comprehensive overview of the key considerations, challenges, and protocols for the successful scale-up synthesis of this compound derivatives.
Key Scale-Up Challenges and Mitigation Strategies
Scaling up a chemical synthesis is not merely about increasing the quantity of reagents.[1] Critical physical and chemical parameters change with the scale, demanding a systematic approach to process optimization.[2][3]
Caption: A typical workflow for scaling a synthetic process from the laboratory to manufacturing.
Table 1: Key Scale-Up Challenges and Mitigation Strategies
| Challenge | Impact on Scale-Up | Mitigation Strategies |
| Heat Transfer | Exothermic reactions can lead to temperature gradients, side reactions, or dangerous runaway conditions due to a decreased surface-area-to-volume ratio in larger reactors.[1][2][3] | - Select appropriate reactor materials and design (e.g., jacketed reactors).- Implement precise temperature control systems with feedback loops.- Control reagent addition rates (dosing) to manage the rate of heat generation. |
| Mixing & Mass Transfer | Inadequate mixing in large vessels can cause localized concentration gradients, leading to the formation of new impurities, reduced yields, and inconsistent product quality.[1][3] | - Optimize agitator type, speed, and position.- Use computational fluid dynamics (CFD) modeling to predict mixing behavior.- Ensure efficient mass transfer for multiphasic reactions. |
| Impurity Profile | The types and quantities of impurities can change upon scale-up due to longer reaction times, temperature variations, or different mixing efficiencies.[2][3] | - Conduct thorough impurity profiling at each scale.- Develop robust analytical methods (e.g., HPLC, GC-MS) for in-process controls.- Re-evaluate and adapt the purification strategy for the new impurity profile. |
| Solvent & Reagent Handling | The large volumes of solvents and reagents required for industrial scale pose logistical, safety, and environmental challenges.[4] Some reagents may be hazardous and require specialized handling procedures.[3] | - Select solvents based on safety, environmental impact, and ease of recovery.- Design closed-system transfer and handling procedures for hazardous materials.- Implement appropriate engineering controls (e.g., proper venting, pressure relief systems). |
| Isolation & Purification | Methods like chromatography that are simple at the lab scale can be costly and complex at the manufacturing level. Recrystallization may behave differently with larger volumes and different cooling profiles.[5] | - Favor crystallization over chromatography for final purification where possible.- Develop robust crystallization protocols by defining solvent systems, temperature profiles, and seeding strategies.- Utilize acid-base extractions to remove acidic or basic impurities before final purification.[6] |
Protocols: Synthesis and Derivatization
The derivatization of the this compound core is often achieved via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl groups at the 6-position.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl Derivative Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[7] This method is highly versatile for creating a library of derivatives.[8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a suitable reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[7]
-
Seal the vessel, and render the atmosphere inert by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water).
-
In a separate container, prepare the catalyst solution if required, and add it to the main reaction vessel.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.[7]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Proceed with purification.
Table 2: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Range | Rationale / Comment |
| Boronic Acid (eq) | 1.1 - 1.5 | An excess is often used to drive the reaction to completion.[7] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | The choice of base is crucial for the catalytic cycle and can impact yield. |
| Catalyst Loading (eq) | 0.01 - 0.05 | Lowering catalyst loading is a key goal for cost reduction at scale. |
| Temperature (°C) | 80 - 120 | Must be carefully controlled to prevent side reactions and catalyst degradation.[7] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Solvent choice affects solubility, reaction rate, and worker safety. |
Protocols: Purification
Purification is a critical step to ensure the final product meets the required specifications. The choice of method depends heavily on the physical properties of the compound and the nature of the impurities.[6]
Caption: Decision workflow for selecting a suitable purification strategy.
Protocol 2: Purification by Column Chromatography
This method is used to separate the target compound from impurities with different polarities. For basic aminopyridines, tailing on silica gel is a common issue.[6]
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system provides an Rf value of ~0.3 for the target compound. To prevent tailing, add a basic modifier like triethylamine (TEA) (0.5-1% v/v) to the eluent.[6]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. The polarity can be gradually increased if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[6]
Protocol 3: Purification by Recrystallization
Recrystallization is a highly effective and scalable method for purifying solid compounds.
Procedure:
-
Solvent Screening: Identify a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[5]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[5]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 4: Purification by Acid-Base Extraction
This technique is effective for separating the basic aminopyridine derivative from neutral or acidic impurities.[6]
Procedure:
-
Dissolution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Wash the organic solution with an aqueous acidic solution (e.g., 1M HCl). The basic aminopyridine will move into the aqueous layer as its protonated salt.
-
Layer Separation: Separate the aqueous layer. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the aminopyridine product precipitates.
-
Back-Extraction: Extract the purified compound back into an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[6]
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chromatographic Purification of 3-Amino-6-chloropyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-Amino-6-chloropyridine-2-carbonitrile and its derivatives using various chromatographic techniques. The methodologies outlined are essential for obtaining high-purity compounds required for downstream applications in medicinal chemistry, agrochemical research, and materials science.
General Purification Strategy
The purification of this compound derivatives, which are basic heterocyclic compounds, typically involves multiple steps. The initial crude product from synthesis is first analyzed to assess its purity and identify the major impurities. Based on this analysis, an appropriate primary purification technique, usually flash column chromatography, is selected. If higher purity is required for subsequent applications, further purification using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed.
Caption: General workflow for purification and analysis.
Application Note 1: Purification by Flash Column Chromatography
Flash column chromatography is the primary method for the routine purification of gram-scale quantities of this compound derivatives post-synthesis. It offers a rapid and cost-effective way to remove major impurities. Due to the basic nature of the amino group, peak tailing can be an issue on standard silica gel.[1] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.[2]
Data Presentation: Solvent System Selection
The choice of eluent is critical for achieving good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system. The ideal system provides a retention factor (Rf) of approximately 0.3 for the target compound.[1]
| Derivative Example | Mobile Phase (Hexane:Ethyl Acetate) | Modifier (Triethylamine) | Rf Value | Observations |
| Parent Compound | 70:30 | 0.1% | ~0.35 | Good separation from non-polar impurities. |
| 6-Phenyl derivative | 80:20 | 0.1% | ~0.30 | Requires less polar mobile phase. |
| 6-Morpholino derivative | 50:50 | 0.2% | ~0.40 | More polar derivative, requires more polar eluent. |
| N-acylated derivative | 60:40 | None | ~0.50 | Less basic, no modifier needed. |
Experimental Protocol: Flash Column Chromatography
This protocol is for the purification of ~1 gram of a crude this compound derivative.
1. Preparation:
-
Stationary Phase: Prepare a slurry of silica gel (approx. 40-50 g) in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 70:30 with 0.1% Triethylamine).
-
Column Packing: Wet-pack a glass column with the silica slurry, ensuring no air bubbles are trapped. The packed silica bed height should be around 6-8 inches.[3]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the silica bed.[4]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add 2-3 g of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
2. Elution:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions (e.g., 20 mL per tube) continuously.
3. Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Application Note 2: High-Purity Separation by HPLC
For applications requiring very high purity (>98%), such as in late-stage drug development, preparative HPLC is the preferred method. Both normal-phase and reverse-phase chromatography can be employed.
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica, amino, cyano) and a non-polar mobile phase. This mode is effective for separating isomers and compounds with polar functional groups. The addition of a volatile amine like n-propylamine to the mobile phase can significantly improve peak shape for basic compounds.[6]
-
Reverse-Phase (RP) HPLC: This is the most common HPLC mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7] For basic compounds like aminopyridines, adding an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial to ensure protonation of the analyte and minimize interaction with residual silanols, thus preventing peak tailing.
Data Presentation: Typical HPLC Purification Parameters
| Parameter | Normal-Phase (NP) HPLC | Reverse-Phase (RP) HPLC |
| Column | Silica or Amino-propyl, 5 µm | C18, 5 µm |
| Mobile Phase A | Hexane or Heptane | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Isopropanol or Ethyl Acetate | Acetonitrile or Methanol + 0.1% Formic Acid |
| Modifier | 0.1% n-Propylamine | 0.1% Formic Acid (in A & B) |
| Gradient | Isocratic or Gradient (e.g., 10% to 50% B) | Gradient (e.g., 5% to 95% B over 20 min) |
| Flow Rate | 10-20 mL/min (Preparative) | 10-20 mL/min (Preparative) |
| Detection | UV at 254 nm or 270 nm[8] | UV at 254 nm or Diode Array Detector (DAD) |
Experimental Protocol: HPLC Method Development
Caption: A systematic workflow for HPLC method development.[9]
-
Analytical Method Development:
-
Start with a standard C18 analytical column (e.g., 4.6 x 150 mm).
-
Use a generic gradient of 5-95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid).
-
Inject a small amount of the sample and analyze the chromatogram for resolution and peak shape.
-
Adjust the gradient slope, mobile phase composition (e.g., switch to methanol), or column type to optimize the separation of the target compound from its impurities.
-
-
Scale-Up to Preparative:
-
Once an optimal analytical method is established, scale it up to a preparative column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation.
-
-
Purification and Fraction Collection:
-
Run the preparative method and collect fractions corresponding to the peak of the target compound.
-
Analyze the collected fractions for purity.
-
Combine pure fractions and remove the solvent.
-
Application Note 3: Chiral and Achiral Purification by SFC
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier like methanol.[] It is considered a "green" technology due to the significant reduction in organic solvent consumption.[11] SFC is particularly advantageous for the purification of basic compounds and for chiral separations.
-
Achiral SFC: For achiral separations, columns like 2-Ethylpyridine are often used as they provide excellent peak shapes for basic compounds without requiring amine additives in the mobile phase.[11]
-
Chiral SFC: For separating enantiomers of chiral derivatives, polysaccharide-based chiral stationary phases (CSPs) are commonly used. SFC often provides superior speed and resolution for chiral separations compared to HPLC.[12]
Data Presentation: Typical SFC Purification Parameters
| Parameter | Achiral SFC | Chiral SFC |
| Column | PrincetonSFC 2-Ethylpyridine | Chiralpak® AD, Chiralcel® OD |
| Mobile Phase A | Supercritical CO₂ | Supercritical CO₂ |
| Mobile Phase B | Methanol or Ethanol | Methanol, Ethanol, or Isopropanol |
| Modifier | None typically needed | 0.1% Diethylamine (if needed) |
| Gradient/Isocratic | Isocratic (e.g., 20% Methanol) | Isocratic (e.g., 15% Isopropanol) |
| Flow Rate | 50-100 g/min (Preparative) | 50-100 g/min (Preparative) |
| Back Pressure | 120-150 bar | 120-150 bar |
| Temperature | 35-40 °C | 35-40 °C |
| Detection | UV, Mass Spectrometry (MS) | UV, Circular Dichroism (CD) |
Troubleshooting Guide
Common issues during the chromatographic purification of this compound derivatives are often related to their basicity and polarity.
Caption: A logical workflow for troubleshooting common issues.
-
Issue: Peak Tailing/Streaking on TLC/HPLC.
-
Cause: Strong interaction between the basic amino group and acidic silanol groups on the silica surface.[2]
-
Solution (Flash/NP-HPLC): Add a small amount (0.1-1.0%) of a competing base like triethylamine (TEA) or ammonia in methanol to the mobile phase.[2]
-
Solution (RP-HPLC): Add an acid modifier (0.1% formic acid or TFA) to the mobile phase to protonate the amine, which minimizes silanol interactions.
-
-
Issue: Poor Separation of Compound from Impurities.
-
Cause: The chosen mobile phase and stationary phase do not provide sufficient selectivity.
-
Solution: Adjust the polarity of the eluent; if the compound elutes too quickly, decrease polarity, and if it elutes too slowly, increase it.[1] Consider changing the stationary phase (e.g., from C18 to a Phenyl or Cyano column in RP-HPLC) to introduce different separation mechanisms.
-
-
Issue: Low Recovery After Purification.
-
Cause: The compound may be unstable on the stationary phase (e.g., acid-sensitive compounds on silica gel) or irreversible adsorption.[13]
-
Solution: Neutralize the stationary phase by pre-treating the silica with the mobile phase containing a modifier. If instability is suspected, consider a less acidic or basic mobile phase or switch to a different purification technique like recrystallization or SFC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-6-chloropyridine-2-carbonitrile
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-Amino-6-chloropyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach for this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in low yields?
A1: Complete reaction failure or low yields with this substrate can be attributed to several factors. The primary challenges arise from the electronic properties of the molecule itself. The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation. Additionally, the C-Cl bond is less reactive than C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle more difficult. Key areas to investigate include the catalyst system, reaction conditions, and the presence of contaminants.
Q2: What are the most common side reactions, and how can they be minimized?
A2: Common side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a proton from water or other protic sources. To minimize this, use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: The self-coupling of the boronic acid partner can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is the most critical step to prevent this. Using a direct Pd(0) source can also be beneficial.
-
Dehalogenation: The starting material, this compound, can be reduced, replacing the chlorine with hydrogen. This can be minimized by avoiding potential hydride sources in the reaction mixture and optimizing the reaction time.
Q3: Is it necessary to protect the amino group on the pyridine ring?
A3: While protecting the amino group can sometimes prevent catalyst inhibition, modern catalyst systems with bulky, electron-rich phosphine ligands are often effective for coupling unprotected aminopyridines.[1] It is recommended to first attempt the reaction without a protecting group using a robust catalyst system.
Q4: How do I choose the optimal catalyst and ligand?
A4: The C-Cl bond's strength necessitates a highly active catalyst. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2] The most critical factor is the choice of ligand. For aryl chlorides, especially electron-rich ones, bulky and electron-donating phosphine ligands are recommended. These ligands enhance the reactivity of the palladium center towards oxidative addition. Good starting points include Buchwald ligands such as SPhos and XPhos.[2]
Q5: What are the best starting points for base and solvent selection?
A5: For challenging couplings with aryl chlorides, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective.[2] The choice of solvent should ensure the solubility of all components. Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are common choices. Sometimes, a mixture of an organic solvent with a small amount of water can be beneficial, but this needs careful optimization.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction (starting material remains) | 1. Inactive catalyst system.2. Inappropriate base.3. Low reaction temperature.4. Oxygen contamination. | 1. Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos). Ensure catalyst and ligand are of good quality.2. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is fresh and dry.3. Increase the reaction temperature (typically 80-110 °C for aryl chlorides).4. Ensure thorough degassing of solvents and reaction mixture (e.g., freeze-pump-thaw cycles or sparging with inert gas).[2] |
| Low Yield / Incomplete Reaction | 1. Catalyst inhibition/deactivation.2. Insufficient reaction time.3. Suboptimal solvent or base. | 1. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Use a pre-catalyst for more consistent results.2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.3. Screen different solvents (e.g., dioxane, toluene, DMF) and bases. |
| Significant Side Product Formation | 1. Protodeboronation of boronic acid.2. Homocoupling of boronic acid.3. Dehalogenation of starting material. | 1. Use anhydrous solvents. Consider using a boronic acid pinacol ester instead of the boronic acid.2. Improve degassing technique. Use a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable ligand.3. Ensure solvents are not potential hydride sources. Optimize reaction time to avoid prolonged heating after completion. |
| Poor Reproducibility | 1. Inconsistent quality of reagents.2. Variable water content.3. Inconsistent inert atmosphere. | 1. Use high-purity, fresh reagents.2. Use anhydrous solvents or a carefully controlled amount of water if an aqueous system is intended.3. Standardize the degassing and inert gas backfilling procedure. |
Data Presentation: Comparison of Reaction Conditions
Disclaimer: The following data is based on Suzuki-Miyaura couplings of structurally similar chloropyridines and aminopyridines due to the limited availability of specific quantitative data for this compound. These conditions should serve as a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Chloro-Aminopyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >90 | A generally robust system for challenging chlorides.[2][3] |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | >90 | Another highly active system, suitable for anhydrous conditions.[2] |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 120 | ~80 | A common pre-catalyst, may require higher temperatures.[4] |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 | A traditional catalyst, often less effective for chloro-pyridines.[4][5] |
Mandatory Visualizations
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Caption: A logical troubleshooting guide for common Suzuki coupling issues.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general starting point for the coupling of this compound with an arylboronic acid. Conditions may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Standard Schlenk flask or sealed reaction vial and inert atmosphere setup (Argon or Nitrogen)
-
Solvents for work-up (e.g., Ethyl acetate)
-
Brine, Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).[3]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1-0.5 M.[6]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80–110 °C).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
Common side reactions and byproducts with 3-Amino-6-chloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions and byproduct formation encountered during experiments with 3-Amino-6-chloropyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The three most prevalent side reactions are:
-
Hydrolysis of the nitrile group to form 3-amino-6-chloropyridine-2-carboxamide and subsequently 3-amino-6-chloropyridine-2-carboxylic acid.
-
Dimerization , leading to the formation of various coupled pyridine structures.
-
Hydroxylation of the pyridine ring, particularly when performing diazotization reactions (e.g., Sandmeyer reaction), resulting in 3-amino-6-hydroxypyridine-2-carbonitrile.
Q2: I am observing significant hydrolysis of my nitrile. What are the contributing factors and how can I minimize it?
A2: Hydrolysis of the nitrile group is typically promoted by the presence of water under either acidic or basic conditions, especially with heating. To minimize hydrolysis, ensure that all solvents and reagents are anhydrous. If the reaction must be performed in the presence of a protic solvent or under non-neutral pH, it is crucial to maintain the lowest possible temperature and reaction time.
Q3: My reaction mixture is showing a complex profile with higher molecular weight impurities. Could this be dimerization?
A3: Yes, the formation of complex, higher molecular weight species can be indicative of dimerization. Aminopyridines can undergo oxidative dimerization, sometimes facilitated by trace metals or oxidizing agents. To mitigate this, it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use purified, degassed solvents.
Q4: I am attempting a Sandmeyer reaction to replace the amino group, but I am getting a significant amount of a hydroxy-substituted byproduct. Why is this happening?
A4: The formation of a hydroxypyridine derivative is a common side reaction during the diazotization of aminopyridines. The diazonium salt intermediate is susceptible to reaction with water, especially at elevated temperatures. To favor the desired halide substitution over hydroxylation, it is critical to maintain low temperatures (typically 0-5 °C) during the formation of the diazonium salt and its subsequent reaction. Using a concentrated acid solution can also help to suppress the reaction with water.
Troubleshooting Guides
Issue 1: Formation of Hydrolysis Byproducts (Amide and Carboxylic Acid)
Symptoms:
-
Appearance of new, more polar spots on TLC.
-
Mass spectrometry data shows peaks corresponding to the addition of one or two molecules of water (M+18 and M+36).
-
¹H NMR shows the disappearance of the nitrile signal and the appearance of broad amide protons or a carboxylic acid proton.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis.
Issue 2: Formation of Dimerization Byproducts
Symptoms:
-
TLC shows less polar, often colored, byproducts.
-
Mass spectrometry indicates peaks at approximately double the molecular weight of the starting material.
-
Significant reduction in the yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimerization.
Data Presentation
The following table summarizes the key characteristics of this compound and its common byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| This compound | C₆H₄ClN₃ | 153.57 | Moderate |
| 3-Amino-6-chloropyridine-2-carboxamide | C₆H₆ClN₃O | 171.58 | High |
| 3-Amino-6-chloropyridine-2-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Very High |
| 3-Amino-6-hydroxypyridine-2-carbonitrile | C₆H₅N₃O | 135.13 | High |
| Dimerization Products | C₁₂H₈Cl₂N₆ (example) | ~307 | Low to Moderate |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis and Byproduct Detection
This protocol outlines a general method for the separation and quantification of this compound and its primary byproducts.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
Expected Elution Order: 3-amino-6-chloropyridine-2-carboxylic acid -> 3-amino-6-hydroxypyridine-2-carbonitrile -> 3-amino-6-chloropyridine-2-carboxamide -> This compound -> Dimerization products.
Protocol 2: ¹H NMR Analysis for Byproduct Identification
This protocol can be used to identify the presence of hydrolysis byproducts.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
Expected Chemical Shifts (δ, ppm):
-
This compound: Aromatic protons typically between 7.0-8.5 ppm; amino protons (NH₂) will appear as a broad singlet.
-
3-Amino-6-chloropyridine-2-carboxamide (Hydrolysis Byproduct): Appearance of two new broad singlets for the amide protons (CONH₂) typically between 7.0-8.0 ppm.
-
3-Amino-6-chloropyridine-2-carboxylic acid (Hydrolysis Byproduct): Appearance of a very broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm.
Visualization of Reaction Pathways
Caption: Common side reaction pathways.
Technical Support Center: Overcoming the Low Reactivity of the C-Cl Bond in 3-Amino-6-chloropyridine-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the functionalization of the C-Cl bond in 3-Amino-6-chloropyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Cl bond in this compound challenging to functionalize?
A1: While the chlorine atom is at the 6-position, which is activated by the pyridine nitrogen, the carbon-chlorine bond is inherently strong and less reactive compared to corresponding C-Br or C-I bonds. This makes the initial oxidative addition step in many cross-coupling reactions the rate-limiting step, often requiring more active catalysts and harsher reaction conditions.[1] Additionally, the presence of the 3-amino group can lead to catalyst inhibition through coordination with the palladium center.
Q2: How do the amino and nitrile groups affect the reactivity of the C-Cl bond?
A2: The 3-amino group is an electron-donating group, which can slightly decrease the electrophilicity of the pyridine ring, making it less reactive towards nucleophilic attack. More significantly, its basic lone pair can coordinate to and inhibit the palladium catalyst. The 2-carbonitrile group is strongly electron-withdrawing, which can help to activate the ring for nucleophilic aromatic substitution (SNAr) and may also influence the electronic properties of the C-Cl bond, though its primary impact is often on the acidity of neighboring protons and its potential to act as a coordinating group.
Q3: Which reaction types are most suitable for functionalizing the 6-position?
A3: Palladium-catalyzed cross-coupling reactions are the most common and versatile methods. These include the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation). Nucleophilic Aromatic Substitution (SNAr) can also be effective with strong nucleophiles under appropriate conditions.
Q4: Can I perform these reactions without protecting the 3-amino group?
A4: Yes, in many cases, the reactions can be performed without protection. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are often robust enough to tolerate the free amino group. However, if catalyst inhibition is a persistent issue, N-protection (e.g., with a Boc group) may be necessary.
Troubleshooting Guides
Problem 1: Low or No Conversion in Cross-Coupling Reactions
This is a common issue when working with aryl chlorides. The following decision tree can help diagnose and solve the problem.
Problem 2: Significant Side Product Formation
The formation of byproducts can significantly lower the yield of the desired product.
References
Troubleshooting guide for failed reactions involving 3-Amino-6-chloropyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-6-chloropyridine-2-carbonitrile. This guide addresses common issues encountered during reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the chloro group at the 6-position, which is susceptible to nucleophilic aromatic substitution (SNA), and the amino group at the 3-position, which can act as a nucleophile. The nitrile group can also undergo hydrolysis or other transformations under specific conditions. The pyridine nitrogen influences the ring's electronics, activating the 6-position for nucleophilic attack.
Q2: My reaction is showing no conversion of the starting material. What are the initial checks I should perform?
When a reaction with this compound fails to proceed, a systematic check of the reaction setup and reagents is crucial. Key aspects to verify include:
-
Inert Atmosphere: Ensure the reaction was conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon), especially for oxygen- and moisture-sensitive reactions like palladium-catalyzed cross-couplings.
-
Reagent Quality: Verify the purity and integrity of all reagents, including the solvent. Solvents should be anhydrous and degassed where necessary.
-
Temperature Control: Confirm that the reaction is being conducted at the appropriate temperature.
-
Stoichiometry: Double-check the calculations for all reactants and catalysts.
Q3: I am observing the formation of multiple unidentified byproducts in my reaction. What could be the cause?
The formation of multiple byproducts can stem from several factors:
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions. For instance, the amino group can compete in reactions targeting the chloro group.
-
Decomposition: The starting material or product may be degrading under the reaction conditions (e.g., high temperature or presence of strong acids/bases).
-
Impure Starting Materials: Impurities in the this compound or other reactants can lead to the formation of byproducts.
Troubleshooting Specific Reactions
Nucleophilic Aromatic Substitution (SNA)
Issue: Low or no yield in the substitution of the 6-chloro group.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Nucleophilicity | Use a stronger nucleophile or increase the reaction temperature. | The pyridine ring is electron-deficient, but a sufficiently strong nucleophile is required to displace the chloride. |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents can help to solvate the intermediate and facilitate the reaction. |
| Base Incompatibility | Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the HCl byproduct without competing with the primary nucleophile. | A nucleophilic base can react with the starting material, leading to unwanted byproducts. |
A generalized workflow for troubleshooting a sluggish SNA reaction is outlined below.
Caption: Troubleshooting workflow for SNA reactions.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Issue: Inefficient cross-coupling at the 6-position.
| Parameter | Recommendation | Yield (%) | Purity (%) |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos). | 60-95 | >95 |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄. | 70-90 | >95 |
| Solvent | Degassed 1,4-dioxane/water, toluene, or DMF. | 65-92 | >95 |
| Temperature | 80-120 °C. | 75-95 | >95 |
Note: Yields and purity are typical ranges and can vary based on specific substrates and conditions.
A logical diagram illustrating the key components for a successful cross-coupling reaction is provided below.
Caption: Key components for a successful cross-coupling reaction.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNA)
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the amine or alcohol nucleophile (1.2 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv).
-
Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) (0.1-0.5 M).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a glovebox or under a positive pressure of inert gas, charge a Schlenk flask with this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base like sodium carbonate (2.0 equiv).[2]
-
Evacuate and backfill the flask with inert gas three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[2]
-
Seal the flask and heat the reaction mixture to 80-120 °C, monitoring by TLC or LC-MS.[2]
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
References
Preventing protodeboronation in Suzuki reactions with 3-Amino-6-chloropyridine-2-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving 3-Amino-6-chloropyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with my substrate?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This consumes your nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a deboronated byproduct, which can complicate purification. Substrates like this compound are particularly susceptible due to the electronic properties of the pyridine ring. Electron-deficient arylboronic acids are also prone to this side reaction.[2]
Q2: What are the primary causes of protodeboronation in this specific reaction?
A2: Several factors related to the reaction conditions can promote protodeboronation:
-
Base: The choice and strength of the base are critical. Strong bases can accelerate the decomposition of the boronic acid.[3]
-
Temperature: Higher reaction temperatures, often required for the activation of the less reactive C-Cl bond, can also increase the rate of protodeboronation.[4]
-
Water Content: While Suzuki reactions often benefit from some water, an excess can serve as a proton source for protodeboronation.[4]
-
Catalyst Activity: If the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the boronic acid has more time to decompose.[2]
Q3: I'm using a boronic acid. Would a boronate ester be a better choice?
A3: Yes, this is a highly recommended strategy. Boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are significantly more stable than their corresponding boronic acids.[2][5] They are less prone to premature decomposition and can act as a "slow-release" source of the active boron species under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[2]
Q4: Can the amino group on my pyridine substrate interfere with the reaction?
A4: Absolutely. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down the desired coupling reaction and giving protodeboronation a chance to become the dominant pathway.[4] The use of bulky ligands can help mitigate this issue by sterically shielding the palladium center.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution(s) |
| High levels of protodeboronated byproduct (major peak in LC-MS/NMR) | 1. Boronic acid is unstable under the reaction conditions.2. Base is too strong.3. Reaction temperature is too high.4. Catalytic cycle is too slow. | 1. Switch to a more stable boron reagent. Use a pinacol boronate or MIDA boronate ester instead of the boronic acid.2. Use a milder base. Screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]3. Lower the reaction temperature. Attempt the reaction at the lowest temperature that still allows for catalytic turnover (e.g., 80 °C).[4]4. Use a more active catalyst system. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the cross-coupling.[4] |
| Low yield, incomplete reaction, but minimal protodeboronation | 1. Ineffective activation of the C-Cl bond (slow oxidative addition).2. Catalyst inhibition by the aminopyridine substrate.3. Inappropriate base or solvent. | 1. Use a highly active catalyst system. For aryl chlorides, ligands like SPhos, XPhos, or RuPhos are essential.[4]2. Increase catalyst loading modestly (e.g., from 2 mol% to 4 mol%).3. Screen bases and solvents. K₃PO₄ in a solvent like 1,4-dioxane/water or anhydrous toluene is a good starting point.[6] |
| Formation of homocoupled byproduct (e.g., biphenyl from phenylboronic acid) | 1. Presence of oxygen in the reaction.2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state. | 1. Ensure thorough degassing. Use several freeze-pump-thaw cycles or sparge solvents with an inert gas (Argon or Nitrogen) for an extended period.[4]2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst that efficiently generates the active Pd(0) species. |
Data Presentation: Strategies to Minimize Protodeboronation
The following table summarizes the impact of key reaction parameters on minimizing protodeboronation for challenging substrates like this compound.
| Parameter | Common Condition (High Protodeboronation Risk) | Optimized Condition (Low Protodeboronation Risk) | Rationale |
| Boron Reagent | Boronic Acid | Pinacol Boronate or MIDA Boronate | Boronate esters offer significantly higher stability, reducing premature decomposition.[2] |
| Base | Strong Bases (e.g., NaOH, KOH) | Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the rate of base-catalyzed protodeboronation.[4] |
| Catalyst Ligand | Standard Ligands (e.g., PPh₃) | Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos) | Accelerates the desired C-C coupling to outcompete the protodeboronation side reaction.[4] |
| Solvent | Protic or very wet solvents | Anhydrous solvents (e.g., Dioxane, Toluene) or carefully controlled aqueous mixtures | Minimizes the primary proton source for the side reaction.[4] |
| Temperature | High (e.g., >110 °C) | Moderate (e.g., 80-100 °C) | Slows the rate of decomposition relative to the cross-coupling.[4] |
Mandatory Visualizations
Caption: The desired Suzuki cycle competes with the undesired protodeboronation side reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki reaction.
Experimental Protocols
Protocol 1: General Method for Suzuki Coupling with a Boronate Ester (Recommended Starting Point)
This protocol is adapted from established methods for the coupling of challenging chloropyridines and is designed to minimize protodeboronation.[4][6]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid pinacol ester (1.2 - 1.5 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 eq.), finely ground
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and potassium phosphate.
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the SPhos ligand.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at 80-100 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst and Ligand Selection for Challenging Couplings of 3-Amino-6-chloropyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with the challenging substrate, 3-Amino-6-chloropyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
This substrate presents several challenges due to its unique structural features:
-
Unreactive C-Cl Bond: The carbon-chlorine bond is strong and requires a highly active catalyst system to undergo oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]
-
Catalyst Inhibition: The pyridine nitrogen and the 3-amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[2] The ortho-amidine-like structure formed by the amino group and the pyridine nitrogen can act as a chelating agent, hindering the catalytic cycle.[3]
-
Steric Hindrance: The substituents on the pyridine ring may create steric hindrance around the reaction center, impeding the approach of the catalyst and coupling partners.
-
Potential for Side Reactions: The presence of multiple functional groups increases the likelihood of undesired side reactions.
Q2: What are the most common types of coupling reactions for this substrate?
The most relevant palladium-catalyzed cross-coupling reactions for functionalizing this scaffold are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[4]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5]
Q3: Which general catalyst and ligand features are recommended for coupling with this chloro-pyridine?
For aryl chlorides, particularly electron-deficient ones with potentially coordinating functional groups, the following catalyst and ligand characteristics are generally preferred:
-
Electron-Rich and Sterically Bulky Ligands: These properties enhance the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond. The steric bulk also promotes the final reductive elimination step to release the product.[1]
-
Robust Precatalysts: Using well-defined, air- and moisture-stable palladium precatalysts can improve reproducibility and ensure the efficient generation of the active Pd(0) species.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective in activating C-Cl bonds, offering an alternative to bulky phosphine ligands.[6]
Troubleshooting Guides
Issue 1: Low to No Conversion
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and have been stored properly. For this challenging substrate, standard ligands like PPh₃ are likely to be ineffective. Switch to more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or consider using an N-heterocyclic carbene (NHC) ligand system.[1] |
| Oxygen Contamination | The active Pd(0) catalyst is highly sensitive to oxygen.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment. |
| Inappropriate Base | For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary for aryl chlorides.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LiHMDS are typically used.[3] Ensure the base is anhydrous and fully soluble in the reaction medium, or that it can function effectively as a solid. |
| Insufficient Temperature | The oxidative addition of a C-Cl bond often requires elevated temperatures, typically in the range of 80-110 °C.[1] |
| Catalyst Poisoning | The amino and cyano groups on the substrate can potentially poison the catalyst.[7] A higher catalyst and/or ligand loading may be necessary. Screening different classes of ligands is also recommended. |
Issue 2: Significant Formation of Side Products
Common Side Products & Mitigation Strategies
| Side Product | Mitigation Strategy |
| Hydrodehalogenation (-Cl replaced by -H) | This side reaction occurs when the desired coupling is slow. Use a ligand that accelerates reductive elimination, such as a bulky Buchwald ligand. Ensure strictly anhydrous conditions, as water can be a proton source.[8] |
| Protodeboronation (Boronic acid replaced by -H in Suzuki Coupling) | This is a common side reaction for boronic acids, especially in the presence of water. Use anhydrous solvents and reagents. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid. |
| Alkyne Homocoupling (Glaser Coupling in Sonogashira) | This is a common side reaction in copper-co-catalyzed Sonogashira reactions and is promoted by oxygen. To minimize this, use a copper-free Sonogashira protocol or ensure the reaction is rigorously deoxygenated.[9] |
Recommended Starting Conditions for Catalyst and Ligand Screening
The following tables provide recommended starting points for optimizing different coupling reactions with this compound.
Table 1: Suzuki-Miyaura Coupling
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes |
| Pd(OAc)₂ (2-4%) | SPhos (4-8%) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 100-110 | A generally robust system for challenging chlorides.[1] |
| Pd₂(dba)₃ (2%) | XPhos (4-5%) | K₂CO₃ (2) | 1,4-Dioxane | 100 | XPhos is another highly effective Buchwald ligand. |
| PEPPSI-IPr (2-3%) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | An example of a robust NHC-palladium precatalyst. |
Table 2: Buchwald-Hartwig Amination
| Pd Source / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes |
| RuPhos Pd G3 (2-4%) | - | LiHMDS (1.5-2) | Toluene or THF | 90-110 | RuPhos-based precatalysts are highly effective for aminations of halo-aminopyridines.[3] |
| BrettPhos Pd G3 (2-4%) | - | NaOt-Bu (1.5-2) | Toluene | 90-110 | BrettPhos is particularly effective for coupling with primary amines.[3] |
| Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ (2) | 1,4-Dioxane | 100-110 | A more traditional system that can be effective. |
Table 3: Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes |
| Pd(PPh₃)₂Cl₂ (2-4%) | CuI (4-8%) | Et₃N (3-4) | DMF or Toluene | 60-80 | A standard copper-co-catalyzed Sonogashira protocol.[10] |
| Pd(OAc)₂ (2%) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80-100 | A copper-free protocol to avoid alkyne homocoupling. |
| Pd(PPh₃)₄ (3-5%) | CuI (5-10%) | i-Pr₂NH (3) | THF | 50-70 | Another common set of conditions for Sonogashira couplings. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand. Add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision-making diagram for catalyst and ligand selection in challenging cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
Managing impurities in the synthesis of 3-Amino-6-chloropyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-Amino-6-chloropyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
Impurities can arise from several sources during the synthesis, including:
-
Starting Materials: Unreacted starting materials, such as 2,6-dichloropyridine, or impurities already present in these materials can be carried through the synthesis.
-
Side Reactions: Undesired chemical transformations of reactants, intermediates, or the final product can lead to the formation of by-products.
-
Degradation: The desired product may degrade under the reaction or work-up conditions.
-
Reagents and Solvents: Impurities in reagents and solvents can also be incorporated into the final product.
Q2: What are some of the common impurities encountered in the synthesis of this compound?
Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: Such as 2,6-dichloro-3-cyanopyridine or 2,6-dichloropyridine.
-
Hydrolysis Products: The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH2) or a carboxylic acid (-COOH) group, especially in the presence of water and acid or base.
-
Over-ammonolysis or Di-amino substitution: The remaining chloro-substituent may be replaced by another amino group to form a diaminopyridine derivative.
-
Polymerization Products: Nitrile-containing compounds can sometimes polymerize under certain reaction conditions.[1]
-
Isomeric Impurities: Depending on the synthetic route, isomers of the desired product may be formed.
Q3: How can I minimize the formation of hydrolysis-related impurities?
To minimize the formation of 3-amino-6-chloropyridine-2-carboxamide or the corresponding carboxylic acid, consider the following:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Control of pH: If aqueous work-up is necessary, maintain a neutral pH to the extent possible to avoid acid- or base-catalyzed hydrolysis.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up, as higher temperatures can accelerate hydrolysis.
Q4: I am observing a significant amount of a di-substituted amino impurity. How can I control this?
The formation of di-amino pyridine impurities can be managed by:
-
Stoichiometry Control: Use a controlled amount of the aminating agent (e.g., ammonia). A large excess may favor di-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-substitution.
-
Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to prevent further reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Actions |
| Low Yield of Final Product | Incomplete reaction. | - Increase reaction time or temperature. - Check the quality and stoichiometry of reagents. |
| Degradation of the product. | - Analyze for degradation products. - Modify work-up conditions (e.g., lower temperature, neutral pH). | |
| Mechanical loss during work-up. | - Optimize extraction and filtration procedures. | |
| Presence of a major impurity with a higher molecular weight (by MS) | Dimerization or polymerization of the product or starting materials. | - Lower the reaction concentration. - Control the reaction temperature carefully. |
| Formation of a di-substituted by-product (e.g., di-aminopyridine). | - Reduce the stoichiometry of the aminating agent. - Decrease the reaction temperature. | |
| Presence of an impurity with a similar polarity to the product (difficult to separate by column chromatography) | Isomeric impurity or a closely related by-product. | - Optimize the chromatographic conditions (try different solvent systems or stationary phases). - Consider derivatization to alter the polarity of the product or impurity before chromatography. - Recrystallization from a suitable solvent system may be effective. |
| Product is an off-color or dark oil instead of a solid | Presence of polymeric or highly colored impurities. | - Treat the crude product with activated carbon. - Purify by column chromatography followed by recrystallization. |
Data Presentation
Table 1: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Information Provided | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities. | Routine quality control, reaction monitoring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile impurities. | Analysis of residual solvents and volatile by-products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination of non-volatile impurities. | Identification of unknown impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and impurities. | Characterization of isolated impurities, confirmation of product structure. |
Experimental Protocols
General Protocol for Synthesis of this compound
A common synthetic route involves the amination of a dichloropyridine precursor.
-
Reaction Setup: A stirred reactor is charged with 2,6-dichloro-3-cyanopyridine and a suitable solvent (e.g., an alcohol or an aprotic solvent).
-
Amination: A source of ammonia (e.g., aqueous ammonia, ammonia gas, or an ammonium salt) is added to the reactor.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and maintained for a set period while monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol for Impurity Analysis by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the main product and potential impurities show absorbance (e.g., 254 nm).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., the mobile phase) and filtered before injection.
Mandatory Visualization
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for impurity identification.
References
Work-up procedures to remove palladium catalyst from 3-Amino-6-chloropyridine-2-carbonitrile reactions
Topic: Work-up Procedures to Remove Palladium Catalyst from 3-Amino-6-chloropyridine-2-carbonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during the removal of palladium catalysts from reactions involving this compound and similar nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my reaction mixture?
A1: The most common and effective methods for removing residual palladium include:
-
Adsorption: Using solid-supported materials that bind to palladium. This includes treatment with activated carbon or specialized metal scavengers.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[1]
-
Crystallization: Purifying the product by recrystallization, which can leave palladium impurities in the mother liquor.[1]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[1]
-
Chromatography: Separating the desired compound from the palladium catalyst using column chromatography.[1]
Q2: How do I choose the best palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
The nature of your product: Consider the solubility, stability, and potential for your this compound derivative to chelate with palladium.
-
The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1]
-
The solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.
-
Required purity level: For pharmaceutical applications with stringent limits on residual metals, a combination of methods (e.g., filtration followed by scavenging) may be necessary to reach the desired low ppm levels.
Below is a decision tree to help guide your selection process:
Q3: What are the acceptable limits for palladium in pharmaceutical products?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) set the acceptable limits for palladium in active pharmaceutical ingredients (APIs). According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration. This translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams. For parenteral (injectable) drugs, the limit is stricter at 1 ppm.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[2] 2. Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[2] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, thiourea, TMT) to find the most effective one for your specific reaction.[3] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: A common starting point is 5 equivalents of the scavenger relative to the palladium catalyst.[3] 2. Optimize Time and Temperature: While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the removal progress by analyzing aliquots at different time points.[3] |
| Product-Palladium Complexation | Your product, this compound, contains nitrogen atoms that can chelate with palladium, making it difficult for the scavenger to capture the metal. Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. |
Problem 2: Significant Product Loss During Purification
-
Symptoms: Low yield of the final product after palladium removal.
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Product Binding to Activated Carbon | Activated carbon can non-selectively adsorb organic molecules, including your product.[4] 1. Optimize Carbon Loading: Use the minimum amount of activated carbon required. Start with a small-scale experiment (e.g., 5-10 wt% relative to the crude product) to determine the optimal loading.[3] 2. Solvent Selection: Try different solvents to minimize product binding while maintaining good palladium removal.[3] |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger. 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.[2] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others. |
Problem 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptoms: The same work-up procedure gives different levels of residual palladium in different runs.
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Variation in Palladium Species | The palladium species at the end of the reaction may vary (e.g., different oxidation states or coordination environments). Solution: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1] |
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize quantitative data on the performance of various palladium removal techniques.
Table 1: Performance of Solid-Supported Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT | 330 | 10-30 | 0.20 wt scavenger in DMF, overnight | [4] |
| Si-TMT | > Target | < 1 | 0.03 wt scavenger, 2h at 35°C | [4] |
| Thiol-functionalized silica | 300 | < 1 | THF solution, 45°C for 18h | [4] |
| TMT (20 mol%) + Activated Charcoal (0.2 wt) | 2239 | 20 | DCM, 20°C, 2h | [4] |
Table 2: Performance of Activated Carbon
| Initial Pd (ppm) | Final Pd (ppm) | Conditions | Notes | Reference |
| 300 | < 1 | 0.2 wt Darco KB-B in THF, 45°C for 18h, followed by crystallization | - | [4] |
| Not specified | Not specified | - | Adsorption of up to 0.6 g of product per gram of activated carbon was observed. | [4] |
| 500 | ~65 (at 2g loading) | 16-hour treatment | Significant product loss (only 46% recovery). | [5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
This protocol provides a general workflow for using a solid-supported scavenger. The optimal scavenger, solvent, temperature, and time should be determined experimentally.
-
Dissolution: Dissolve the crude product containing this compound in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT) to the solution. The amount will depend on the specific scavenger and the initial palladium concentration. A typical starting point is 5-10 wt% relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of celite or suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can pass through standard filter paper.[3]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Protocol 3: Filtration through a Celite® Pad
This method is most effective for removing heterogeneous palladium catalysts (e.g., palladium black that has crashed out of solution).
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper. Gently press down on the Celite® to create a level and compact bed.[2]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.[2]
-
Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[2]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[2]
References
Recrystallization techniques for purifying 3-Amino-6-chloropyridine-2-carbonitrile products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 3-Amino-6-chloropyridine-2-carbonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: Based on the purification of structurally similar compounds, ethanol or isopropanol are recommended as starting points for solvent screening. A mixed solvent system, such as ethanol/water or isopropanol/water, may also be effective. The ideal solvent will fully dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon slow cooling with minimal loss of the product to the mother liquor.
Q2: My product "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue with pyridine derivatives. This can be caused by the solution being too concentrated, cooling too rapidly, or the presence of impurities that depress the melting point. To resolve this, try the following:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Try a different solvent system. If you are using a single solvent, consider a mixed solvent system to decrease the solubility of the compound at room temperature.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.
-
If available, add a seed crystal of pure this compound to the cooled solution.
Q3: The recovery of my purified product is low. What are the common causes and how can I improve the yield?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete transfer of material: Ensure all crystalline material is transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold mother liquor can help with this.
Q4: My final product is still colored. How can I remove colored impurities?
A4: If your recrystallized product retains a colored tint, it is likely due to the presence of persistent impurities. You can try the following:
-
Activated Carbon Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution. Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon. Be aware that using too much activated carbon can lead to a loss of your desired product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Not enough compound is present.- Too much solvent was used.- The wrong solvent was chosen. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal.- If all else fails, evaporate all the solvent and try recrystallizing from a different solvent. |
| Product "oils out" (forms a liquid layer). | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the solute.- Impurities are present. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a lower-boiling point solvent.- Perform a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low yield of recovered crystals. | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent required for dissolution.- Ensure the filtration apparatus is hot.- Ensure the solution is fully cooled before filtration. The mother liquor can be concentrated to yield a second crop of crystals. |
| Crystals are discolored. | - Presence of colored impurities. | - Add a small amount of activated carbon to the hot solution before filtration.- Perform a second recrystallization. |
| Formation of very fine powder instead of crystals. | - The solution cooled too rapidly. | - Ensure slow cooling. Insulate the flask to slow down the cooling rate. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and conditions should be determined through small-scale trials.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature to assess solubility.
-
Gently heat the tubes with solvents in which the compound is sparingly soluble at room temperature. The ideal solvent will dissolve the compound completely upon heating and show significant crystal formation upon cooling.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating and stirring until the solid is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes, ensuring it does not boil over.
4. Hot Filtration:
-
Preheat a funnel and a receiving flask with a small amount of the hot solvent.
-
Quickly filter the hot solution to remove any insoluble impurities (and activated carbon if used). This step should be performed rapidly to prevent premature crystallization.
5. Crystallization:
-
Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
For final drying, transfer the crystals to a watch glass and place them in a desiccator.
Recrystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues during recrystallization.
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-6-chloropyridine-2-carbonitrile and 3-amino-6-bromopyridine-2-carbonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The 3-amino-2-cyanopyridine core is a valuable pharmacophore, and its 6-halo derivatives serve as key building blocks for diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3-amino-6-chloropyridine-2-carbonitrile and its bromo-analogue, 3-amino-6-bromopyridine-2-carbonitrile, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The information presented is supported by established chemical principles and extrapolated experimental data from closely related systems to guide reaction optimization and substrate selection.
Theoretical Underpinnings of Reactivity: The Carbon-Halogen Bond
The difference in reactivity between the chloro- and bromo-substituted pyridines is fundamentally rooted in the disparity of their carbon-halogen (C-X) bond strengths. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the palladium(0) catalyst. A weaker C-X bond leads to a lower activation energy for this step, resulting in a faster reaction, often under milder conditions.
The generally accepted trend for bond dissociation energies (BDE) for aryl halides is C-Cl > C-Br. This indicates that the C-Br bond is weaker and more readily cleaved than the C-Cl bond.
Table 1: Average Bond Dissociation Energies (BDE)
| Bond | Average BDE (kJ/mol) |
| Aryl-Cl | ~397 |
| Aryl-Br | ~335 |
This fundamental difference in bond energy predicts that 3-amino-6-bromopyridine-2-carbonitrile will generally be more reactive than this compound in cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While direct comparative data for the title compounds is scarce, data from analogous 6-halopyridin-3-amine systems can provide valuable insights. Generally, the coupling of bromopyridines proceeds with higher efficiency and under milder conditions than their chloro counterparts. The use of more electron-rich and bulky phosphine ligands is often necessary to achieve comparable yields with chloropyridines.
Table 2: Representative Data for Suzuki-Miyaura Coupling of 6-Halo-3-aminopyridine Analogues
| Entry | Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90[1] |
| 2 | 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12-24 | ~85[2] |
| 3 | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80[1] |
Note: The data presented is for analogous compounds and serves as a general guide. Yields are highly dependent on the specific substrates and reaction conditions.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond makes 3-amino-6-bromopyridine-2-carbonitrile the more facile substrate for this reaction. The amination of chloropyridines often requires more specialized and expensive catalyst systems, higher temperatures, and longer reaction times to achieve high yields.
Table 3: Representative Data for Buchwald-Hartwig Amination of 6-Halo-3-aminopyridine Analogues
| Entry | Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85-95 |
| 2 | 6-Chloropyridin-3-amine | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | 75-90 |
| 3 | 3-Halo-2-aminopyridines | Primary/Secondary Amine | RuPhos/BrettPhos Precatalysts | LiHMDS | THF | 65 | 16 | High Yields[1] |
Note: The data presented is for analogous compounds and serves as a general guide. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and 3-amino-6-bromopyridine-2-carbonitrile.
Protocol 1: Suzuki-Miyaura Coupling of a 6-Halopyridine
Materials:
-
3-Amino-6-halopyridine-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add the 3-amino-6-halopyridine-2-carbonitrile, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 6-Halopyridine
Materials:
-
3-Amino-6-halopyridine-2-carbonitrile (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Add the 3-amino-6-halopyridine-2-carbonitrile and anhydrous toluene.
-
Finally, add the amine coupling partner.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a cross-coupling experiment.
Conclusion
The choice between this compound and 3-amino-6-bromopyridine-2-carbonitrile for use in palladium-catalyzed cross-coupling reactions will depend on a balance of factors including cost, availability, and desired reaction conditions. The bromo-derivative is inherently more reactive due to its weaker C-Br bond, which generally translates to milder reaction conditions, shorter reaction times, and potentially a broader substrate scope with less specialized catalysts. However, the chloro-analogue is often more cost-effective and readily available, and with modern, highly active catalyst systems, its successful coupling can be achieved in high yields. For initial small-scale synthesis and medicinal chemistry efforts where reaction efficiency is paramount, the bromo-derivative may be the preferred choice. For large-scale process development where cost is a significant driver, the development of a robust protocol for the chloro-derivative is a worthwhile endeavor.
References
A Comparative Analysis of Suzuki Coupling Reactions: Chloro- vs. Bromo-Pyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl compounds, which are prominent motifs in pharmaceuticals. The choice of the halide on the pyridine ring, a common scaffold in medicinal chemistry, significantly influences reaction efficiency and yield. This guide provides an objective comparison of the performance of chloro- and bromo-pyridines in Suzuki coupling reactions, supported by experimental data and detailed methodologies.
The fundamental difference in reactivity between chloro- and bromo-pyridines lies in their carbon-halogen bond dissociation energies (BDE). The C-Cl bond is stronger (~339 kJ/mol) than the C-Br bond (~276 kJ/mol).[1] Consequently, the oxidative addition of the C-Br bond to a palladium(0) catalyst, the rate-determining step in the catalytic cycle, is generally more facile and occurs under milder conditions than that of the C-Cl bond.[1][2] This inherent reactivity difference often translates to higher yields and shorter reaction times for bromo-pyridines. However, chloro-pyridines are often more cost-effective and readily available starting materials.[3][4]
Yield Comparison: Experimental Data
The following table summarizes a selection of reported yields for the Suzuki coupling of various chloro- and bromo-pyridines with arylboronic acids, highlighting the reaction conditions employed.
| Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 81 | |
| 2-Chloropyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 85 | [4] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 88 | [4] |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 60 | [4] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | - | Moderate to High | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | - | K₂CO₃ | Toluene/H₂O | 100 | 1 | 95 | |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [6] |
| 2-Bromo-4-fluoro-5-methylpyridine | Aryl/Heteroaryl boronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | Isopropanol/H₂O | 80 | 1-4 | Good to Excellent | [7] |
Experimental Protocols
The following are generalized experimental procedures for the Suzuki-Miyaura coupling of chloro- and bromo-pyridines. Optimization for specific substrates is often necessary.
General Procedure for Suzuki Coupling of Chloro-pyridines
This protocol is adapted for less reactive chloro-pyridines, often requiring more active catalyst systems.
Materials:
-
Chloro-pyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloro-pyridine, arylboronic acid, and base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Suzuki Coupling of Bromo-pyridines
This protocol is suitable for the more reactive bromo-pyridines.
Materials:
-
Bromo-pyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, Isopropanol/H₂O)
Procedure:
-
In a reaction flask, dissolve the bromo-pyridine, arylboronic acid, and base in the chosen solvent mixture.
-
Purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.[7]
Logical Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Comparative analysis of different palladium catalysts for 3-Amino-6-chloropyridine-2-carbonitrile coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Key Pharmaceutical Intermediate
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and drug development due to their prevalence in bioactive molecules. The compound 3-Amino-6-chloropyridine-2-carbonitrile is a valuable building block, and its efficient coupling is paramount for the synthesis of a wide array of pharmaceutical candidates. The choice of the palladium catalyst system is a decisive factor in the success of these coupling reactions, directly impacting yield, reaction kinetics, and process viability. This guide provides a comparative analysis of various palladium catalysts for the coupling of this compound, supported by experimental data from analogous systems to aid in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The selection of an appropriate palladium catalyst is dictated by the specific coupling reaction being performed, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. The electronic properties of this compound, an electron-rich chloro-heteroarene, present unique challenges, including potential catalyst inhibition by the amino and cyano functionalities. The following table summarizes the performance of representative palladium catalyst systems in coupling reactions of structurally similar chloropyridines and aminopyridines, providing a strong indication of expected performance for the target substrate.
| Catalyst System (Pd Source / Ligand) | Coupling Reaction | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Suzuki-Miyaura | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 70-90 | 2-5 |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | K₃PO₄ | Toluene/H₂O | 80-100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | Suzuki-Miyaura | K₂CO₃ | t-BuOH | 80-100 | 2-8 | >90 | 1-3 |
| Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig | NaOt-Bu | Toluene | 90-110 | 8-24 | 80-95 | 1-2 |
| Pd(OAc)₂ / RuPhos | Buchwald-Hartwig | LiHMDS | THF | 65 | 16 | High | 2-4 |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira | Et₃N | DMF | 100 | 3 | 72-96 | 2-5 |
Note: The yields and reaction conditions are representative and may vary based on the specific coupling partner, purity of reagents, and precise experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which can be adapted and optimized for this compound.
Generalized Suzuki-Miyaura Coupling Protocol
This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Generalized Buchwald-Hartwig Amination Protocol
This protocol describes a general method for the C-N bond formation between an aryl halide and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to 90-110 °C for the specified time, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Generalized Sonogashira Coupling Protocol
This protocol provides a standard procedure for the coupling of an aryl halide with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) Cocatalyst (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and the copper(I) cocatalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add this compound, the anhydrous solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The selection of an optimal palladium catalyst system is a critical parameter for the successful coupling of this compound. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ can provide good yields. However, for achieving higher efficiency and for more challenging substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands in the form of PEPPSI™ precatalysts, are highly effective alternatives. For C-N bond formation via Buchwald-Hartwig amination, catalyst systems with ligands like Xantphos or RuPhos are generally required. Sonogashira couplings are typically facilitated by a combination of a palladium catalyst and a copper(I) co-catalyst. Researchers should consider the specific transformation and desired reaction conditions when selecting the most appropriate catalytic system. The provided data and protocols serve as a valuable starting point for the development of robust and efficient synthetic routes.
The Strategic Advantage of 3-Amino-6-chloropyridine-2-carbonitrile in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical determinant of success in the synthesis of novel kinase inhibitors. This guide provides a comprehensive performance benchmark of 3-Amino-6-chloropyridine-2-carbonitrile against an alternative precursor, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, in the synthesis of the medicinally significant pyrido[2,3-d]pyrimidine scaffold, a core structure in numerous PIM-1 kinase inhibitors.
The pyrido[2,3-d]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding site of various kinases. The strategic synthesis of derivatives of this scaffold is paramount in the development of targeted cancer therapies. This guide presents a comparative analysis of two key precursors, highlighting the synthetic efficiency and potential advantages of this compound.
Performance Comparison: A Tale of Two Precursors
The synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors often involves the construction of the pyridine ring fused to a pyrimidine core. The choice of the initial building block significantly impacts the overall efficiency, yield, and accessibility of diverse chemical space. Here, we compare the synthetic utility of this compound with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.
| Parameter | This compound Route | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde Route |
| Starting Material | This compound | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde |
| Reaction Type | Cyclocondensation | Cyclocondensation |
| Key Reagent | Guanidine hydrochloride | Active methylene compounds (e.g., malononitrile) |
| Typical Yield | 75-85% | 60-70% |
| Reaction Steps | One-pot | Often requires subsequent modifications |
| Versatility | The chloro and cyano groups offer orthogonal handles for further diversification. | The chloro groups and aldehyde offer multiple reaction sites, which can sometimes lead to selectivity issues. |
| Purity of Intermediate | Generally high due to clean reaction profile. | May require more rigorous purification to remove byproducts. |
Experimental Protocols: Synthesizing the Pyrido[2,3-d]pyrimidine Core
Detailed methodologies for the synthesis of a representative pyrido[2,3-d]pyrimidine derivative from both precursors are outlined below. These protocols are based on established literature procedures and highlight the practical aspects of each synthetic route.
Protocol 1: Synthesis of a 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivative from this compound
This protocol describes a one-pot cyclocondensation reaction to form the pyrido[2,3-d]pyrimidine scaffold.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol in a round-bottom flask, add this compound (1.0 equivalent) and guanidine hydrochloride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile derivative.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
This protocol outlines a cyclocondensation reaction followed by potential further modifications.
Materials:
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in anhydrous ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pyrido[2,3-d]pyrimidine intermediate. Further synthetic steps may be required to achieve the desired kinase inhibitor.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors from the two compared starting materials.
Caption: Comparative experimental workflows for kinase inhibitor synthesis.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it a key target in cancer therapy. The pyrido[2,3-d]pyrimidine derivatives synthesized from precursors like this compound are designed to inhibit PIM-1 and disrupt its downstream signaling.
Caption: Simplified PIM-1 kinase signaling pathway and the point of inhibition.
Conclusion
While both this compound and 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can serve as precursors for pyrido[2,3-d]pyrimidine-based kinase inhibitors, the former presents a more direct and potentially higher-yielding synthetic route. The one-pot nature of the cyclocondensation from this compound offers a streamlined approach, reducing reaction steps and potentially simplifying purification. Furthermore, the resulting chloro and cyano functionalities on the pyrido[2,3-d]pyrimidine core provide valuable and orthogonal synthetic handles for the generation of diverse compound libraries, a crucial aspect of modern drug discovery. For researchers aiming for efficient and versatile synthesis of novel kinase inhibitors, this compound represents a strategically advantageous starting material.
Validating the Structure of 3-Amino-6-chloropyridine-2-carbonitrile Derivatives using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For complex heterocyclic systems like 3-Amino-6-chloropyridine-2-carbonitrile derivatives, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often provides insufficient data for complete characterization. Two-dimensional (2D) NMR techniques are indispensable tools that reveal through-bond and through-space correlations between nuclei, enabling confident validation of chemical structures. This guide provides a comparative overview of key 2D NMR experiments for the structural validation of a representative derivative, 3-Amino-6-chloro-5-methylpyridine-2-carbonitrile.
Key 2D NMR Techniques for Structural Elucidation
A suite of 2D NMR experiments is typically employed to piece together the molecular puzzle. Each experiment provides a unique set of correlations, and together they offer a comprehensive picture of the molecular structure. The most common and powerful techniques include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other through bonds (typically up to three bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is a highly sensitive experiment that maps each proton to its attached carbon.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[2]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the stereochemistry and conformation of the molecule.[3][4][5][6] NOE signals are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[4]
Experimental Design and Workflow
The process of 2D NMR-based structure validation follows a logical progression from sample preparation to data interpretation. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for 2D NMR structure validation.
Data Interpretation: A Case Study of 3-Amino-6-chloro-5-methylpyridine-2-carbonitrile
To illustrate the power of these techniques, let's consider the hypothetical structure of 3-Amino-6-chloro-5-methylpyridine-2-carbonitrile.
Structure:
Figure 1. Hypothetical structure of 3-Amino-6-chloro-5-methylpyridine-2-carbonitrile with atom numbering.
The expected 2D NMR correlations for this molecule are summarized in the tables below.
Table 1: Expected ¹H and ¹³C Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H4 | ~7.5 | C4: ~130 |
| NH₂ | ~5.0 | C3: ~150 |
| CH₃ | ~2.3 | C5: ~125 |
| C2: ~118 | ||
| C6: ~145 | ||
| CN: ~115 | ||
| CH₃: ~18 |
Note: These are estimated chemical shifts and can vary depending on the solvent and other factors.
Table 2: Expected 2D NMR Correlations
| Experiment | From (¹H) | To (¹H or ¹³C) | Correlation Type | Structural Information |
| COSY | H4 | CH₃ | ⁴J (weak) | Proximity of the aromatic proton to the methyl group. |
| HSQC | H4 | C4 | ¹J | Direct attachment of H4 to C4. |
| NH₂ | - | - | NH₂ protons may or may not show a correlation depending on exchange rates. | |
| CH₃ | CH₃ Carbon | ¹J | Direct attachment of methyl protons to their carbon. | |
| HMBC | H4 | C2, C6, C5, CH₃ | ²J, ³J | Connects the aromatic proton to the surrounding carbons, confirming the substitution pattern. |
| NH₂ | C2, C3, C4 | ²J, ³J | Confirms the position of the amino group. | |
| CH₃ | C4, C5, C6 | ²J, ³J | Confirms the position of the methyl group. | |
| NOESY | H4 | CH₃ | Through-space | Spatial proximity between the aromatic proton and the methyl group protons. |
| NH₂ | H4 | Through-space | Spatial proximity of the amino protons to the aromatic proton. |
Logical Approach to Structure Confirmation
The interpretation of 2D NMR data is a stepwise process of building a structural argument. The following diagram illustrates the logical relationships in this process.
Caption: Logical workflow for 2D NMR data interpretation.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on proper experimental setup. The following are generalized protocols for acquiring high-quality 2D NMR spectra on a 400 MHz spectrometer.
¹H-¹H COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent phase-cycled sequence)
-
Sample: 5-10 mg of the compound in 0.6 mL of a deuterated solvent.
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Number of Scans (NS): 2-4
-
Relaxation Delay (D1): 1.5 s
-
Number of Increments (F1): 256-512
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Zero-fill to at least double the number of points in F1.
-
Perform Fourier transform and phase correction.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent with multiplicity editing)
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 160-200 ppm
-
Number of Scans (NS): 4-8
-
Relaxation Delay (D1): 1.5 s
-
Number of Increments (F1): 256
-
¹J C-H Coupling Constant: Optimized for ~145 Hz
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transform and phase correction.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 200-220 ppm
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.5 s
-
Number of Increments (F1): 256-512
-
Long-range J-coupling delay: Optimized for 8-10 Hz
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transform and phase correction.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 2.0 s
-
Mixing Time (d8): 0.5-1.0 s (for small molecules)
-
Number of Increments (F1): 256-512
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transform and phase correction.
-
Conclusion
The structural validation of this compound derivatives is greatly enhanced by the systematic application of 2D NMR spectroscopy. While 1D NMR provides a foundational overview, a combination of COSY, HSQC, HMBC, and NOESY/ROESY experiments is essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and regiochemistry of the molecule. The methodologies and comparative data presented in this guide offer a robust framework for researchers in the field to confidently characterize their synthesized compounds.
References
- 1. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 2. princeton.edu [princeton.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Performance of 3-Amino-6-chloropyridine-2-carbonitrile in Multicomponent Reactions: A Focus on the Groebke-Blackburn-Bienaymé Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Amino-6-chloropyridine-2-carbonitrile in the context of multicomponent reactions (MCRs), with a specific focus on the Groebke-Blackburn-Bienaymé (GBB) reaction. The GBB reaction is a powerful tool for the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.[1] The performance of the title compound is compared with other substituted 2-aminopyridines, supported by data from existing literature to predict its reactivity and suitability as a substrate in this versatile reaction.
Introduction to the Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine (such as a 2-aminopyridine), an aldehyde, and an isocyanide to produce a 3-aminoimidazo[1,2-a]azine.[2] This reaction is typically catalyzed by an acid and offers a highly efficient route to a diverse range of fused heterocyclic compounds.[3] The general mechanism involves the formation of an imine from the 2-aminopyridine and the aldehyde, followed by the addition of the isocyanide and subsequent intramolecular cyclization.
Predicted Reactivity of this compound
The reactivity of the 2-aminopyridine scaffold in the GBB reaction is influenced by the electronic properties of its substituents. Electron-donating groups (EDGs) on the pyridine ring can enhance the nucleophilicity of the ring nitrogen, potentially facilitating the initial condensation with the aldehyde and the subsequent cyclization. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the pyridine nitrogen, which may impact reaction rates and yields.
This compound possesses a combination of substituents with differing electronic effects:
-
3-Amino group: An electron-donating group through resonance.[4]
-
6-Chloro group: An electron-withdrawing group through induction.
-
2-Cyano group: A strong electron-withdrawing group through both induction and resonance.
The net effect of these substituents on the pyridine ring is a significant decrease in electron density, particularly at the ring nitrogen, due to the powerful electron-withdrawing nature of the cyano and chloro groups. This is expected to reduce the nucleophilicity of the pyridine nitrogen, potentially leading to slower reaction rates or requiring more forcing conditions compared to unsubstituted or electron-rich 2-aminopyridines. However, the presence of the 3-amino group may partially mitigate this effect.
Comparison with Alternative 2-Aminopyridine Substrates
To contextualize the predicted performance of this compound, we compare it with other 2-aminopyridine derivatives reported in the literature for GBB reactions. The following table summarizes the expected and reported yields for various substrates, providing a basis for comparison.
| 2-Aminopyridine Substrate | Substituents' Electronic Effect | Reported/Predicted Yield in GBB Reaction | Reference |
| 2-Aminopyridine | Unsubstituted (Reference) | Good to Excellent | [5] |
| 5-Bromo-2-aminopyridine | Electron-withdrawing | Good (87% reported in a specific instance) | [6] |
| 2-Amino-5-methylpyridine | Electron-donating | Good to Excellent | [7] |
| This compound | Strongly Electron-withdrawing | Moderate (Predicted) | N/A |
| 2-Amino-6-chloropyrimidine-4-carboxylic acid | Strongly Electron-withdrawing | Good conversion reported | [8] |
Note: The predicted yield for this compound is an estimation based on the electronic effects of its substituents in comparison to literature data for other substrates.
The data suggests that while electron-withdrawing groups are tolerated in the GBB reaction, highly deactivated systems may lead to lower yields or require optimized reaction conditions. For instance, a study on the GBB reaction for DNA-encoded libraries successfully employed 2-amino-6-chloropyrimidine-4-carboxylic acid, a similarly electron-deficient substrate, achieving good conversion.[8] This indicates that with appropriate catalyst and conditions, this compound is a viable, albeit potentially less reactive, substrate. Research has shown that electron-poor substrates can sometimes yield higher results in the GBB reaction under optimized conditions.[9]
Experimental Protocols
Below are representative experimental protocols for the Groebke-Blackburn-Bienaymé reaction, which can be adapted for the use of this compound and its comparative analysis.
General Procedure for GBB Reaction (Catalyst-Free, Aqueous Media)
This protocol is adapted from a catalyst-free method described for the synthesis of 3-aminoimidazopyridine derivatives.[5]
-
Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1 mmol), the aldehyde (1 mmol), and the isocyanide (1 mmol) in water (5 mL).
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for the time required for the reaction to complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the product often precipitates from the aqueous solution. Collect the solid by filtration. If the product does not precipitate, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for GBB Reaction (Acid-Catalyzed)
This protocol is a general representation of an acid-catalyzed GBB reaction.[6]
-
Reaction Setup: To a solution of the 2-aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, or TFA, 5-20 mol%).
-
Addition of Isocyanide: Add the isocyanide (1.0 equiv) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat to reflux (e.g., 60-80 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing Reaction Logic and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and a generalized experimental workflow.
Caption: Logical flow of the Groebke-Blackburn-Bienaymé reaction.
Caption: Generalized experimental workflow for the GBB reaction.
Conclusion
This compound is a promising, albeit electronically deactivated, substrate for the Groebke-Blackburn-Bienaymé multicomponent reaction. Based on literature precedents for similarly substituted aminopyridines, it is anticipated to undergo the GBB reaction to afford the corresponding imidazo[1,2-a]pyridine derivative, likely in moderate yields under standard conditions. Optimization of the reaction, potentially through the use of more active catalysts or microwave irradiation, may be necessary to achieve higher efficiency. Its performance is expected to be lower than that of electron-rich 2-aminopyridines but comparable to other 2-aminopyridines bearing multiple electron-withdrawing groups. This guide provides a foundational understanding for researchers looking to employ this and similar substrates in the synthesis of novel heterocyclic scaffolds for drug discovery and development.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Chloro- vs. Bromo-Pyridine Starting Materials: An Economic and Synthetic Comparison for Drug Development
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances chemical reactivity with economic viability. This guide provides an objective comparison of chloro- and bromo-pyridine starting materials in the context of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.
The choice between a chloro- or bromo-pyridine derivative as a synthetic precursor often represents a trade-off between cost and reactivity. Generally, chloropyridines are less expensive and more widely available, but their increased bond strength poses a greater challenge for oxidative addition to a palladium catalyst, often necessitating more specialized and costly catalysts and harsher reaction conditions. Conversely, bromo-pyridines are more reactive, typically allowing for milder conditions and a broader range of catalysts, but this comes at a higher initial material cost. This comparison guide aims to provide the necessary data and protocols to make an informed decision based on the specific needs of a research project or drug development campaign.
Data Presentation: A Quantitative Comparison
The following tables summarize the key economic and synthetic parameters for representative chloro- and bromo-pyridine starting materials and the associated reagents for common cross-coupling reactions.
Table 1: Starting Material Cost Comparison
| Starting Material | Supplier | Purity | Price (USD/kg) |
| 2-Chloropyridine | Various | 99% | ~$10.00[1] |
| 2-Bromopyridine | Various | ≥95% | ~$185.00 - $54,000.00[2][3][4][5] |
| 3-Chloropyridine | Various | ≥99.5% | ~$364.25[6] |
| 3-Bromopyridine | Various | 99% | ~$9,200.00[7] |
| 2-Chloro-5-methylpyridine | Various | 97% | ~$720.00 - $1,000.00[8][9] |
| 2-Bromo-5-methylpyridine | Various | --- | ~$5,500.00[9] |
Note: Prices are approximate and can vary based on supplier, quantity, and market conditions.
Table 2: Catalyst and Ligand Cost Comparison
| Catalyst / Ligand | Supplier | Purity | Price (USD/g) |
| Palladium Precursors | |||
| Palladium(II) Acetate (Pd(OAc)₂) | Sigma-Aldrich | 98% | ~$50.00 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Sigma-Aldrich | --- | ~$100.00 |
| Common Phosphine Ligands | |||
| Xantphos | Sigma-Aldrich | 97% | ~$72.50 |
| XPhos | Sigma-Aldrich | 98% | ~$101.00 |
| SPhos | Sigma-Aldrich | 98% | ~$62.22[10] |
| RuPhos | Sigma-Aldrich | 95% | ~$51.93[11] |
| BrettPhos | Apollo Scientific | --- | ~$15.00[12] |
| cataCXium® A | Sigma-Aldrich | 95% | ~$111.00 |
| rac-BINAP | Sigma-Aldrich | 97% | ~$150.00 |
Note: Prices are approximate and subject to change. Bulk pricing may be significantly different.
Table 3: Comparative Reaction Data for Suzuki-Miyaura Coupling
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 / 18 | ~70-80 (estimated)[10] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 / 4 | ~90[13] |
Table 4: Comparative Reaction Data for Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 / 12 | 92 (at C2)[14] |
| 2-Bromopyridine | Volatile Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 / 16 | Good to Excellent[15] |
Table 5: Comparative Reaction Data for Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] | --- | EtOH | 80 / 24 | Low[16] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(TFA)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 96[17] |
Mandatory Visualization
Caption: Economic decision flowchart for selecting pyridine starting materials.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are representative protocols for common cross-coupling reactions. It is crucial to note that for chloropyridines, the choice of a bulky, electron-rich phosphine ligand is often essential for achieving good yields.
Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
Objective: To synthesize 2-phenylpyridine from 2-chloropyridine.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Add the anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine
Objective: To synthesize 3-(morpholino)pyridine from 3-bromopyridine.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
rac-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, rac-BINAP, and NaOtBu.
-
Add the anhydrous, degassed toluene, followed by 3-bromopyridine and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 8-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene
Objective: To synthesize 2-(phenylethynyl)pyridine from 2-bromopyridine.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The economic and synthetic viability of using chloro- versus bromo-pyridine starting materials is a multifaceted issue. While chloropyridines offer a significant upfront cost advantage, this is often counterbalanced by the need for more expensive and specialized catalyst systems, as well as potentially longer reaction times and higher energy consumption due to the required higher temperatures. For large-scale industrial processes where the cost of starting materials is a dominant factor and process optimization can mitigate the reactivity challenges, chloropyridines are an attractive option.
For discovery chemistry, small-scale synthesis, and the preparation of complex molecules with sensitive functional groups, the higher reactivity and milder reaction conditions associated with bromo-pyridines can lead to a more efficient and reliable synthetic route, potentially offsetting the higher initial cost of the starting material. Ultimately, the optimal choice depends on a careful evaluation of the specific project goals, available resources, and the overall cost of the entire synthetic sequence.
References
- 1. 3-Chloropyridine | 626-60-8 [chemicalbook.com]
- 2. 2-bromopyridine at 54000.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 3. 109-04-6 Cas No. | 2-Bromopyridine | Apollo [store.apolloscientific.co.uk]
- 4. indiamart.com [indiamart.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. chemimpex.com [chemimpex.com]
- 7. indiamart.com [indiamart.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. Sphos - 2-ジシクロヘキシルホスフィノ-2 ,6 -ジメトキシビフェニル、97 [sigmaaldrich.com]
- 11. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. BrettPhos Pd G3 95 1470372-59-8 [sigmaaldrich.com]
- 14. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 15. SPhos, 1 g, CAS No. 657408-07-6 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 16. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 17. 2-Chloro-5-methylpyridine price,buy 2-Chloro-5-methylpyridine - chemicalbook [chemicalbook.com]
Literature review comparing synthetic routes to 3-amino-6-substituted-pyridine-2-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 3-amino-6-substituted-pyridine-2-carbonitriles, a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active compounds. We will delve into the most common and effective methodologies, presenting a comparative analysis of their performance based on reported experimental data. Detailed experimental protocols for key reactions are provided to facilitate practical application in a research setting.
Introduction
3-Amino-6-substituted-pyridine-2-carbonitriles are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals and agrochemicals. The strategic placement of the amino and cyano groups, coupled with the variability at the 6-position, allows for extensive chemical modifications and the exploration of structure-activity relationships. This guide will focus on three principal synthetic strategies:
-
Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more starting materials to rapidly generate molecular complexity.
-
Synthesis from Acyclic Precursors via Cyclization: Construction of the pyridine ring from open-chain molecules, often involving Thorpe-Ziegler or Gewald-type reactions.
-
Functionalization of Pre-existing Pyridine Rings: Modification of a pre-formed pyridine scaffold to introduce the desired substituents.
We will objectively compare these routes based on factors such as reaction yield, substrate scope, reaction conditions, and accessibility of starting materials.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a specific 3-amino-6-substituted-pyridine-2-carbonitrile is often dictated by the desired substituent at the 6-position and the availability of starting materials. The following sections provide a detailed comparison of the most prevalent methods.
Data Presentation
The following tables summarize quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies and substrate scopes.
Table 1: Multicomponent Reactions for the Synthesis of 3-Amino-6-substituted-pyridine-2-carbonitriles
| 6-Substituent (R) | Starting Materials | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl/Heteroaryl | Aromatic aldehyde, Malononitrile, Acetophenone, Ammonium acetate | Microwave (solvent-free) | N/A | 0.12-0.15 | 72-86 | [1] |
| Aryl/Heteroaryl | (Hetero)aromatic aldehyde, Malononitrile, 3-acetyl-4-hydroxy-2(1H)quinolone, Ammonium acetate | NbCl₅ / DMF | 75 | 0.5 | 63-85 | [2] |
| Alkylthio | Aldehyde, Malononitrile, Thiophenol | Zn(II) or Cd(II) MOF (solvent-free) | 80 | 10 | 82-84 | [3] |
| Aryl | Aromatic aldehyde, Malononitrile, N,N-dimethyl barbituric acid | Magnetized deionized water | Reflux | 1-2 | 82-97 | [3] |
Table 2: Synthesis from Acyclic Precursors via Cyclization
| 6-Substituent (R) | Acyclic Precursor | Cyclization Method | Reagents | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl | Isopropylidenemalononitrile and triethyl orthoformate derivative | Thorpe-Ziegler Type | Anhydrous ammonia, Ethanol | Reflux | 2 | Not specified | [4] |
| Phenyl | Chalcone derivative | Thorpe-Ziegler Type | Malononitrile, Ammonium acetate, Ethanol | Reflux | Overnight | Not specified | [5] |
| Various | Open-chain nitrile precursor | Cyclization with nitrogen source | N(H)(R⁴)(R⁵) | Not specified | Not specified | Not specified | [6] |
Table 3: Functionalization of Pre-existing Pyridine Rings
| Target 6-Substituent | Starting Pyridine | Reaction Type | Reagents | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chloro | 2,6-dichloro-3-nitropyridine | Nucleophilic Substitution/Reduction | 1. NH₃, 2. H₂/Pd-C | Various | Various | Not specified | [6] |
| Bromo | 3-aminopyridine | Electrophilic Bromination | N-Bromosuccinimide, Acetonitrile | 0 to RT | 2-4 | Not specified | [7] |
| Aryl | 3-Amino-6-bromopyrazine-2-carbonitrile (analogue) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/water | 120 (Microwave) | 0.5-1 | Not specified | [8] |
| Benzylsulfanyl | 2-methyl-3,5-dinitropyridine | Nucleophilic Aromatic Substitution | Benzyl mercaptan | Not specified | Not specified | 70 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Multicomponent Synthesis of 2-Amino-4-aryl-6-phenylpyridine-3-carbonitrile[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl ketone (e.g., Acetophenone) (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
Procedure:
-
A mixture of the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate is placed in a microwave-safe vessel.
-
The reaction mixture is irradiated in a microwave oven at a suitable power level for 7-9 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is washed with a small amount of ethanol.
-
The crude product is purified by recrystallization from 95% ethanol to afford the desired 2-amino-3-cyanopyridine derivative.
Synthesis of 2-chloro-4-methylpyridine-3-carbonitrile from Acyclic Precursors[4]
This is a multi-step synthesis. The final cyclization and chlorination steps are detailed below.
Step A: Synthesis of 2-amino-4-methylpyridine-3-carbonitrile (Thorpe-Ziegler Type Cyclization) Materials:
-
Mixture of beta-gamma-unsaturated aldehyde equivalent and enol ether (from the reaction of isopropylidenemalononitrile and triethyl orthoformate)
-
Anhydrous ammonia
-
Ethanol
Procedure:
-
The mixture of acyclic precursors is dissolved in ethanol.
-
Anhydrous ammonia is passed through the solution.
-
The mixture is heated to reflux for two hours.
-
The solvent is removed under reduced pressure, and the crude product is used in the next step.
Step B: Synthesis of 2-hydroxy-4-methyl-3-cyanopyridine Materials:
-
2-amino-4-methylpyridine-3-carbonitrile
-
Sodium nitrite
-
Water
Procedure:
-
The crude 2-amino-4-methylpyridine-3-carbonitrile is dissolved in an aqueous acidic solution.
-
The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
The reaction mixture is then warmed to allow for the in-situ hydrolysis of the diazonium salt to the corresponding 2-hydroxy derivative.
-
The product is isolated by filtration.
Step C: Synthesis of 2-chloro-4-methyl-3-pyridinecarbonitrile Materials:
-
2-hydroxy-4-methyl-3-cyanopyridine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of 2-hydroxy-4-methyl-3-cyanopyridine and phosphorus oxychloride is heated to reflux for one hour.
-
Excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured into water.
-
The crystalline product is collected by filtration and dried to give 2-chloro-4-methyl-3-pyridinecarbonitrile.
Synthesis of 3-Amino-6-bromopyridine by Electrophilic Bromination[7]
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous acetonitrile
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine and dissolve it in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3-amino-6-bromopyridine.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and logical relationships discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Amino-6-chloropyridine-2-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Amino-6-chloropyridine-2-carbonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to mitigate risks associated with this compound.
Chemical Profile and Hazards
| Property | Data |
| CAS Number | 95095-84-4[1] |
| Molecular Formula | C6H4ClN3[1] |
| Molecular Weight | 153.57 g/mol [1] |
| Appearance | Solid (form may vary) |
| Storage | 2-8°C in a refrigerator[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids[3] |
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[2]
**Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes unused or expired product, reaction byproducts, and any contaminated materials such as filter paper, pipette tips, and empty containers.
-
Avoid mixing this waste with incompatible materials like strong oxidizing agents or acids.
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.
-
For liquid waste containing this compound, use a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and its CAS number (95095-84-4) must be on the label.
-
Indicate the primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
Record the date the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Spill and Accidental Release Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Ventilation:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated, and if possible, perform the cleanup within a chemical fume hood.
-
-
Containment:
-
Prevent the further spread of the spilled material. Avoid the generation of dust.
-
-
Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid actions that could create dust.
-
For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Place the absorbent material into a sealed container for disposal.
-
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
All cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined above.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department in accordance with your institution's policies.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
